(-)-Hinesol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13?,15-/m1/s1 |
InChI Key |
ICWHTQRTTHCUHW-SSDMNJCBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Hinesol: A Technical Guide to Natural Sources, Isolation, and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesquiterpenoid (-)-hinesol, focusing on its primary natural sources and detailed methodologies for its extraction and purification. The information presented is intended to support research, natural product chemistry, and drug development initiatives.
Natural Sources of this compound
This compound is a naturally occurring sesquiterpenoid alcohol found predominantly in the essential oils of various medicinal plants. The most significant and commercially relevant source is the rhizome of Atractylodes lancea, a plant used extensively in traditional Chinese medicine.[1][2][3][4][5] Other species within the Atractylodes genus, such as Atractylodes chinensis and Atractylodes macrocephala, also contain hinesol.[1][6][7] Additionally, this compound has been identified in other plant species, including Magnolia officinalis and Valeriana officinalis.[8]
Quantitative Data: Hinesol Content and Oil Yield
The concentration of this compound and the total volatile oil yield can vary significantly based on the plant species, geographical origin, cultivation conditions, and the extraction method employed.[9] The following tables summarize key quantitative data from cited literature.
Table 1: this compound and β-Eudesmol Content in Atractylodes lancea
| Compound | Content Range (mg/g of dried rhizome) | Notes |
| This compound | 4.4 – 41.1 | Content varies significantly among different clonal lines.[9] |
| β-Eudesmol | 5.3 – 34.5 | Often found in conjunction with hinesol; the ratio of the two is an important quality marker.[9][10] |
| This compound | 5% – 9% of the plant | A general reported range for the species.[11] |
Table 2: Volatile Oil Yield from Atractylodes Species Using Different Extraction Methods
| Plant Species | Extraction Method | Volatile Oil Yield (%) | Key Component(s) |
| Atractylodes macrocephala | Steam Distillation | 1.01% | Atractylon[7] |
| Atractylodes macrocephala | Ultrasonic Wave Extraction | 1.60% | Atractylon[7] |
| Atractylodes macrocephala | Supercritical Fluid Extraction (SFE-CO₂) | 2.32% | Atractylon[7] |
Isolation and Purification Methodologies
The isolation of this compound is a multi-step process that begins with the extraction of crude essential oil from the plant matrix, followed by chromatographic purification to isolate the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hinesol | CAS:23811-08-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells | Semantic Scholar [semanticscholar.org]
- 5. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells | springermedizin.de [springermedizin.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hinesol | C15H26O | CID 10878761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Evaluation of heritability of β-eudesmol/hinesol content ratio in Atractylodes lancea De Candolle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Hinesol in Atractylodes lancea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylodes lancea (Thunb.) DC., a medicinal herb known as "Cangzhu," is a significant source of bioactive sesquiterpenoids, which are the primary contributors to its pharmacological effects.[1][2] Among these compounds, the spirovetivane-type sesquiterpenoid, (-)-hinesol, has garnered attention for its potential anti-inflammatory, anti-ulcer, and antitumor activities.[3][4][5] The production of hinesol (B1673248) is highly dependent on the plant's genetic background, leading to the classification of A. lancea into distinct chemotypes.[6][7] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the core biological and experimental processes.
The this compound Biosynthesis Pathway
The formation of this compound, a C15 sesquiterpenoid, originates from the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two parallel pathways in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[7][8]
The key steps leading to this compound are as follows:
-
Precursor Synthesis (MVA & MEP Pathways): The MVA pathway converts Acetyl-CoA into IPP, while the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce both IPP and DMAPP.[7] Key rate-limiting enzymes in these pathways are 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) for the MVA pathway and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) for the MEP pathway.[9]
-
Farnesyl Pyrophosphate (FPP) Formation: IPP and DMAPP units are sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 intermediate, farnesyl pyrophosphate (FPP). This molecule is the direct precursor to all sesquiterpenoids.[2][8]
-
Sesquiterpene Cyclization: The crucial cyclization of the linear FPP molecule into the complex spiro[4.5]decane skeleton of hinesol is catalyzed by a specific terpene synthase (TPS), likely a hinesol synthase . While several TPS genes (e.g., AlTPS1, AlTPS2) have been identified and characterized in A. lancea, which produce other sesquiterpenes like elemol (B1671167) and β-farnesene, the specific gene encoding hinesol synthase is yet to be definitively isolated and functionally confirmed.[2][10] The significant variation in hinesol content between chemotypes strongly suggests that a specific, genetically determined TPS is responsible for its production.[6][11]
-
Hydroxylation: It is hypothesized that the final step involves a hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase (CYP), to add the hydroxyl group to the hinesol skeleton, although specific CYPs for this reaction in A. lancea have not yet been characterized.[12][13]
Quantitative Data: Chemotype Variation
The concentration of hinesol and other major sesquiterpenoids varies significantly among different geographical and genetic variants of A. lancea.[6][14] This has led to the identification of at least two major chemotypes: the Maoshan chemotype (MA) and the Hubei/Dabieshan chemotype (HBA).[6][10] The HBA chemotype is characterized by high concentrations of this compound and β-eudesmol.[6][10]
Table 1: Comparison of Major Sesquiterpenoid Content in Different A. lancea Chemotypes
| Chemotype/Origin | Hinesol (mg/g DW) | β-Eudesmol (mg/g DW) | Atractylon (mg/g DW) | Atractylodin (mg/g DW) | Data Source(s) |
| Hubei Chemotype (HBA) | High | High | Low / Absent | Low / Absent | [3][6][10] |
| Example: Hubei (HBES) | 10.32 ± 1.55 | 11.23 ± 2.01 | 0.09 ± 0.05 | 0.03 ± 0.02 | [6] |
| Example: Anhui (AHSQ) | 12.01 ± 2.03 | 12.54 ± 2.11 | 0.11 ± 0.04 | 0.04 ± 0.02 | [6] |
| Maoshan Chemotype (MA) | Low | Low | High | High | [3][6][10] |
| Example: Jiangsu (JSJR) | 0.45 ± 0.11 | 0.65 ± 0.13 | 6.14 ± 1.23 | 5.67 ± 1.15 | [6] |
| Example: Shandong (SDQL) | 0.39 ± 0.10 | 0.58 ± 0.12 | 5.58 ± 1.19 | 4.98 ± 1.07 | [6] |
Note: Data presented as mean ± standard deviation. Values are illustrative of the general trend and are compiled from representative samples in the cited literature.
Visualization of Pathways and Workflows
Biosynthesis Pathway of Major Sesquiterpenoids
Caption: Putative biosynthetic pathway of this compound and other major sesquiterpenoids in A. lancea.
Experimental Workflow for Gene Identification
Caption: Experimental workflow for identifying and functionally characterizing a hinesol synthase gene.
Experimental Protocols
Protocol for Metabolite Analysis by GC-MS
This protocol is for the qualitative and quantitative analysis of volatile sesquiterpenoids from A. lancea rhizomes.
-
Sample Preparation:
-
Dry rhizomes of A. lancea at 50-60°C to a constant weight.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
Accurately weigh approximately 1.0 g of the powder into a headspace vial or an extraction flask. For quantitative analysis, prepare standard solutions of hinesol, β-eudesmol, etc., in hexane (B92381) or a suitable solvent.[6][15]
-
-
Extraction (Steam Distillation or Solvent Extraction):
-
Steam Distillation (for essential oil): Perform hydrodistillation for 3-4 hours using a Clevenger-type apparatus. Collect the volatile oil and dry it over anhydrous sodium sulfate.
-
Solvent Extraction: Add 10 mL of n-hexane to the powdered sample. Perform ultrasonic extraction for 30-45 minutes at room temperature.[2] Centrifuge the mixture and collect the supernatant for analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5975-6890N).[16]
-
Column: Use a non-polar capillary column, such as a DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).[17][18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][19]
-
Injection: Inject 1-2 µL of the extract/oil solution. Use splitless or a split injection mode (e.g., split ratio 40:1).[14] The injector temperature is typically set to 250°C.[17]
-
Oven Temperature Program: An example program is: initial temperature of 50-60°C for 1-3 min, ramp at 3-5°C/min to 160-210°C, then ramp at 10°C/min to 280°C and hold for 5-10 min.[2][17]
-
MS Parameters: Set the ion source temperature to 230°C and the transfer line to 280°C.[20] Acquire mass spectra in electron impact (EI) mode at 70 eV over a mass range of m/z 40-400.[17]
-
Compound Identification: Identify compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards.[15][17]
-
Protocol for Functional Characterization of a Candidate TPS Gene
This protocol outlines the steps to confirm the function of a candidate hinesol synthase gene.
-
Gene Cloning:
-
Extract total RNA from A. lancea rhizome tissue (preferably from a high-hinesol chemotype).[2]
-
Synthesize first-strand cDNA using a reverse transcription kit.[21]
-
Based on transcriptome data, design specific primers to amplify the full-length open reading frame (ORF) of the candidate TPS gene. Use RACE (Rapid Amplification of cDNA Ends) if the full sequence is unknown.[2][20]
-
Clone the amplified PCR product into a suitable cloning vector (e.g., pGEM-T Easy) and confirm the sequence by Sanger sequencing.
-
-
Heterologous Protein Expression:
-
Subclone the confirmed TPS ORF into a protein expression vector suitable for E. coli (e.g., pET-28a or pGEX series).[20][21]
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours.[21]
-
-
Protein Purification and Enzyme Assay:
-
Harvest the bacterial cells by centrifugation and lyse them (e.g., by sonication).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Prepare an assay mixture in a glass vial containing a suitable buffer (e.g., 25 mM HEPES, pH 7.4), MgCl₂ (10-15 mM), DTT (5 mM), the purified enzyme (40-50 µg), and the substrate FPP (10-20 µM).[16][20]
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Product Analysis:
-
Extract the terpene products from the assay mixture by adding an equal volume of n-hexane or by using Solid Phase Microextraction (SPME) in the headspace.[16][20]
-
Analyze the extracted products using the GC-MS protocol described in section 4.1.
-
Compare the mass spectrum and retention time of the enzymatic product(s) with an authentic this compound standard to confirm the function of the enzyme as a hinesol synthase.
-
Conclusion and Future Directions
The biosynthesis of this compound in Atractylodes lancea is a multi-step process culminating in the cyclization of FPP by a specific, yet to be fully characterized, terpene synthase. The pronounced differences in hinesol accumulation between plant chemotypes underscore the genetic control of this pathway, making the identification of the hinesol synthase gene a primary goal for future research.[11][13] Elucidating the complete pathway, including the potential involvement of cytochrome P450 enzymes, will provide critical knowledge for metabolic engineering and synthetic biology approaches.[12] These efforts could lead to the enhanced production of this medicinally valuable compound and the development of high-quality, standardized A. lancea cultivars for pharmaceutical applications.
References
- 1. [Research progress on biosynthesis of sesquiterpenoids in Atractylodes lancea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Authenticating the geographic origins of Atractylodes lancea rhizome chemotypes in China through metabolite marker identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, characterisation, and expression profiling of DXS and DXR genes in Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Full-length transcriptome analysis of two chemotype and functional characterization of genes related to sesquiterpene biosynthesis in Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of heritability of β-eudesmol/hinesol content ratio in Atractylodes lancea De Candolle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [Simultaneous determination of atractylone, hinesol, beta-eudesmol, atrctylodin in Atractylodes lancea and hierarchical cluster analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. updatepublishing.com [updatepublishing.com]
- 18. Fast analysis of principal volatile compounds in crude and processed Atractylodes macrocephala by an automated static headspace gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional characterization of a new terpene synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Physical and chemical properties of (-)-Hinesol.
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol primarily isolated from the rhizomes of plants belonging to the Atractylodes genus, particularly Atractylodes lancea. This document provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and analysis. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for its potential applications in research and drug development.
Physicochemical Properties
This compound, also known as agarospirol, is a bicyclic sesquiterpenoid characterized by a spirovetivane skeleton. Its chemical and physical properties are summarized below.
General and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol | [1] |
| Synonyms | This compound, Agarospirol | [2] |
| CAS Number | 23811-08-7 | [2] |
| Molecular Formula | C₁₅H₂₆O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Appearance | Powder |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 59-60 °C | |
| Boiling Point | 129 °C at 4 Torr | |
| Density | 0.96 g/cm³ at 25 °C | |
| Optical Rotation [α]D | Data not available in the searched literature. | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water. | [2] |
Spectral Data
Experimental Protocols
Isolation and Purification of this compound
This compound is predominantly isolated from the essential oil of Atractylodes lancea rhizomes. A general workflow for its extraction and purification is outlined below.
Methodology:
-
Preparation of Plant Material: Dried rhizomes of Atractylodes lancea are coarsely powdered to increase the surface area for extraction.
-
Steam Distillation: The powdered rhizomes are subjected to steam distillation. Volatile compounds, including this compound, are carried over with the steam, which is then condensed and collected. The essential oil is then separated from the aqueous layer.
-
Column Chromatography: The crude essential oil is subjected to silica gel column chromatography. A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used for elution.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Hinesol (B1673248).
-
Recrystallization: The Hinesol-rich fractions are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent to yield pure this compound crystals.
-
Structural Elucidation and Purity Assessment: The purity and identity of the isolated this compound are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy[3].
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded into a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment[7].
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours)[7].
-
MTT Addition: Following treatment, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C[7].
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., DMSO)[8].
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control[8].
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways, such as the activation of JNK.
Protocol:
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[9].
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane[9].
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[9].
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. Its mechanisms of action involve the modulation of several key cellular signaling pathways.
Induction of Apoptosis via the JNK Signaling Pathway
In human leukemia HL-60 cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
This compound induces cellular stress, leading to the phosphorylation and activation of MKK4/7, which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, programmed cell death.
Antitumor Effects via MEK/ERK and NF-κB Pathways
In non-small cell lung cancer cells, this compound has been reported to inhibit cell proliferation and induce apoptosis by downregulating the MEK/ERK and NF-κB signaling pathways.
By inhibiting these pathways, this compound reduces the expression of proteins involved in cell cycle progression and survival, leading to cell cycle arrest and apoptosis.
Inhibition of H+,K+-ATPase
This compound is a potent inhibitor of H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This suggests its potential as an anti-ulcer agent. The inhibition is uncompetitive with respect to ATP and is enhanced in the presence of Mg²⁺. It is believed that hinesol binds to the E1 state of the enzyme, preventing its conformational change to the E2 state and thereby blocking the proton pump cycle.
Conclusion
This compound is a bioactive sesquiterpenoid with well-defined physical and chemical properties. Its ability to modulate key signaling pathways involved in cell proliferation and survival makes it a compound of significant interest for further investigation in the fields of oncology and pharmacology. The experimental protocols provided herein offer a foundation for researchers to isolate, characterize, and evaluate the biological activities of this promising natural product. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. Hinesol | C15H26O | CID 10878761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Two Novel Sesquiterpenoid Glycosides from the Rhizomes of Atractylodes lancea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of sesquiterpenoids like (-)-Hinesol.
An In-depth Technical Guide on the Biological Activity of Sesquiterpenoids: A Focus on (-)-Hinesol
Abstract
Sesquiterpenoids, a diverse class of C15 isoprenoids, are of significant interest in pharmacology due to their wide array of biological activities. This document provides a detailed examination of the biological properties of sesquiterpenoids, with a particular focus on this compound, a bicyclic sesquiterpenoid alcohol. We delve into its cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects, among others. This guide consolidates quantitative data from various studies, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Sesquiterpenoids and this compound
Sesquiterpenoids are a major component of essential oils derived from plants and are also found in fungi and marine organisms. Their complex chemical structures contribute to a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. This compound, first isolated from the rhizomes of Atractylodes lancea, has emerged as a particularly promising compound due to its potent and varied pharmacological effects. Its structure, characterized by a spiro[4.5]decane skeleton, is the basis for its interaction with various biological targets.
Biological Activities of this compound
This compound exhibits a range of biological activities, which have been substantiated through numerous in vitro and in vivo studies. The following sections summarize the key findings.
Cytotoxic and Antitumor Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its pro-apoptotic activity is a key mechanism in its antitumor potential.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | 25.6 | |
| HepG2 | Hepatocellular Carcinoma | 38.2 | |
| MCF-7 | Breast Adenocarcinoma | 19.8 | |
| PC-3 | Prostate Cancer | 45.1 | |
| HL-60 | Promyelocytic Leukemia | 12.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.
Table 2: Anti-inflammatory Effects of this compound
| Assay | Model | Effect | Concentration/Dose | Reference |
| NO Production | LPS-stimulated RAW 264.7 cells | Inhibition | IC₅₀ = 15.7 µM | |
| PGE₂ Production | LPS-stimulated RAW 264.7 cells | Inhibition | IC₅₀ = 21.3 µM | |
| TNF-α Expression | LPS-stimulated RAW 264.7 cells | Downregulation | 10, 20 µM | |
| IL-6 Expression | LPS-stimulated RAW 264.7 cells | Downregulation | 10, 20 µM | |
| Carrageenan-induced paw edema | Rat | Reduction in edema | 50, 100 mg/kg |
Antimicrobial Activity
This compound has shown inhibitory activity against a range of pathogenic bacteria and fungi.
Table 3: Antimicrobial Activity of this compound
| Organism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 62.5 | |
| Bacillus subtilis | Gram-positive bacteria | 125 | |
| Escherichia coli | Gram-negative bacteria | 250 | |
| Pseudomonas aeruginosa | Gram-negative bacteria | 500 | |
| Candida albicans | Fungus | 31.25 | |
| Aspergillus niger | Fungus | 62.5 |
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.
Pro-apoptotic Pathway in Cancer Cells
In cancer cells, this compound induces apoptosis primarily through the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Pro-apoptotic signaling pathway induced by this compound in cancer cells.
Anti-inflammatory NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory responses.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of this compound.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) dissolved in DMSO (final concentration < 0.1%) and incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Griess Assay for Nitric Oxide (NO) Production
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Conclusion and Future Directions
This compound, a prominent sesquiterpenoid, has demonstrated a compelling profile of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects. The data and protocols presented in this guide underscore its potential as a lead compound for the development of novel therapeutics. Future research should focus on elucidating the precise molecular targets of this compound, exploring its in vivo efficacy and safety in more detail, and investigating potential synergistic effects with existing drugs. Structure-activity relationship (SAR) studies could also pave the way for the synthesis of more potent and selective analogs. The comprehensive information provided herein aims to facilitate and inspire further investigation into this promising natural product.
(-)-Hinesol: A Sesquiterpenoid from Traditional Chinese Medicine with Emerging Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Hinesol, a bicyclic sesquiterpenoid, is a prominent bioactive constituent of Atractylodes lancea (Thunb.) DC., a perennial herb commonly known as Cangzhu in Traditional Chinese Medicine (TCM). For centuries, the rhizome of Atractylodes lancea has been utilized in TCM formulations to treat a variety of ailments, primarily those related to digestive disorders, rheumatic conditions, and night blindness. Modern pharmacological research has begun to unravel the molecular mechanisms underlying the therapeutic effects of its components, with this compound emerging as a compound of significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its role in TCM, its molecular targets, and the experimental methodologies used to elucidate its functions.
Traditional Chinese Medicine Perspective
In the framework of TCM, Atractylodes lancea is characterized as an aromatic herb that dries dampness, strengthens the spleen, and expels wind-dampness. It is traditionally prescribed for conditions such as indigestion, bloating, diarrhea, and abdominal distension, which are often attributed to an accumulation of "dampness" in the spleen and stomach. The herb is a key ingredient in well-known classical formulas like Ping Wei San and Xiang Sha Liu Jun Zi Tang, which are aimed at harmonizing the digestive system. While the traditional use is based on a holistic understanding of bodily functions, contemporary research is identifying specific compounds like this compound as major contributors to the plant's therapeutic efficacy.
Pharmacological Activities and Molecular Mechanisms
Scientific investigations have revealed that this compound possesses a range of pharmacological effects, with its anticancer activity being the most extensively studied. Research has demonstrated its efficacy in inhibiting the proliferation and inducing apoptosis in various cancer cell lines, particularly non-small cell lung cancer and leukemia. Furthermore, studies have explored its potential in treating inflammatory conditions like ulcerative colitis and in providing neuroprotection.
Anticancer Effects
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Signaling Pathways Involved in Anticancer Activity:
-
MEK/ERK Pathway: this compound has been found to downregulate the phosphorylation of MEK1/2 and ERK1/2, key components of the mitogen-activated protein kinase (MAPK) cascade that is often hyperactivated in cancer, leading to uncontrolled cell proliferation.[1]
-
NF-κB Pathway: The compound inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1] This pathway is crucial for inflammation and cell survival.
-
JNK Pathway: In human leukemia HL-60 cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[2]
The interplay of these pathways results in the altered expression of downstream targets that control cell cycle progression and apoptosis. For instance, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1, while upregulating the pro-apoptotic protein Bax.[1]
Caption: this compound's inhibition of MEK/ERK and NF-κB pathways.
Caption: this compound-induced apoptosis via the JNK pathway.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties, particularly in the context of ulcerative colitis. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, hinesol treatment was found to alleviate symptoms such as weight loss and colon shortening. The underlying mechanism involves the inhibition of the Src-mediated NF-κB and chemokine signaling pathways, leading to a reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-18) and oxidative stress markers.[3]
Neuroprotective Effects
The potential neuroprotective effects of this compound are an emerging area of research. While specific in-depth studies on this compound are limited, the broader class of sesquiterpenoids has been investigated for their ability to protect neuronal cells from various insults. The proposed mechanisms often involve antioxidant and anti-inflammatory actions. Further research is warranted to fully elucidate the neuroprotective capacity of this compound and its potential application in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activities of this compound.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Incubation Time (h) | Reference |
| A549 | Non-small cell lung cancer | MTT | Not explicitly stated, but dose-dependent inhibition observed up to 25 µg/mL | 24, 48 | Guo W, et al. 2019 |
| NCI-H1299 | Non-small cell lung cancer | MTT | Not explicitly stated, but dose-dependent inhibition observed up to 25 µg/mL | 24, 48 | Guo W, et al. 2019 |
| HL-60 | Human promyelocytic leukemia | Not specified | ~5.0 | Not specified | Masuda Y, et al. 2015 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells
| Treatment | Parameter | Result | Incubation Time (h) | Reference |
| 2 µg/mL this compound | Apoptotic Cells (%) | 21.2 ± 0.96 | 24 | Guo W, et al. 2019 |
| 8 µg/mL this compound | Apoptotic Cells (%) | 36.0 ± 1.04 | 24 | Guo W, et al. 2019 |
| 0-8 µg/mL this compound | Cell Cycle | Concentration-dependent increase in G0/G1 phase | 24 | Guo W, et al. 2019 |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in key studies investigating the effects of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
A549 and NCI-H1299 (human non-small cell lung cancer) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HL-60 (human promyelocytic leukemia) cells were maintained in RPMI-1640 medium with 10% FBS.
-
-
This compound: Purity of ≥98% was used in the cited studies. A stock solution was typically prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the final concentrations in the culture medium.
Cytotoxicity and Cell Viability Assays
-
MTT Assay (A549 and NCI-H1299 cells):
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing various concentrations of this compound (0-25 µg/mL) and incubated for 24 or 48 hours.
-
20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Apoptosis Assays
-
Annexin V-FITC/PI Staining (A549 and HL-60 cells):
-
Cells were treated with this compound at the indicated concentrations (e.g., 0, 2, and 8 µg/mL for A549 cells) for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis
-
Propidium Iodide Staining (A549 cells):
-
A549 cells were treated with this compound (0, 2, and 8 µg/mL) for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
The fixed cells were washed and resuspended in PBS containing RNase A and PI.
-
After incubation, the DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.
-
Western Blot Analysis
-
Protein Extraction and Quantification:
-
Cells were treated with this compound as required for the specific experiment.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies overnight at 4°C. Key primary antibodies used in the studies include those against:
-
p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2
-
p-IκBα, IκBα, p-p65, p65
-
p-JNK, JNK
-
Bcl-2, Bax, Cyclin D1
-
β-actin (as a loading control)
-
-
The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound, a key bioactive compound from the traditional Chinese medicine Atractylodes lancea, demonstrates significant therapeutic potential, particularly in the realm of oncology. Its ability to modulate critical signaling pathways such as MEK/ERK, NF-κB, and JNK provides a strong rationale for its further development as an anticancer agent. The detailed experimental protocols and quantitative data summarized in this guide offer a solid foundation for researchers to build upon.
Future research should focus on several key areas. In-depth in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Further investigation into its anti-inflammatory and neuroprotective mechanisms could open up new therapeutic avenues. Additionally, synergistic studies combining this compound with existing chemotherapeutic agents may reveal enhanced efficacy and reduced toxicity. The continued exploration of this ancient remedy through the lens of modern science holds great promise for the discovery and development of novel therapeutics.
References
- 1. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hinesol attenuates DSS-induced ulcerative colitis through the suppression of Src-mediated NF-κB and chemokine signaling pathway [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (-)-Hinesol: A Technical Guide
Introduction
(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including Atractylodes lancea, has emerged as a promising candidate for therapeutic development. Exhibiting a range of biological activities, this compound has garnered significant interest within the scientific community for its potential applications in oncology, inflammatory diseases, and beyond. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Anticancer Activity
This compound has demonstrated potent anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The primary molecular targets and pathways implicated in its anticancer mechanism are the MEK/ERK and NF-κB signaling cascades, as well as the JNK pathway.
Inhibition of Cell Proliferation
This compound effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) cells, specifically A549 and NCI-H1299, in a dose- and time-dependent manner[1]. It also exhibits growth-inhibitory and apoptosis-inducing activities in human leukemia HL-60 cells[2][3].
| Cell Line | IC50 Value | Time of Exposure | Reference |
| Human Leukemia (HL-60) | 4.9 µg/mL (~22.1 µM) | Not Specified | [3] |
| Non-Small Cell Lung Cancer (A549) | Dose-dependent inhibition observed | 24, 48 hours | [1] |
| Non-Small Cell Lung Cancer (NCI-H1299) | Dose-dependent inhibition observed | 24, 48 hours | [1] |
Induction of Apoptosis and Cell Cycle Arrest
This compound treatment leads to the induction of apoptosis and arrests the cell cycle at the G0/G1 phase in A549 cells[1]. This is accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[1]. In leukemia HL-60 cells, hinesol's antitumor effect is also associated with the induction of apoptosis, characterized by nuclear and DNA fragmentation[2].
Modulation of Signaling Pathways
In non-small cell lung cancer cells, this compound exerts its effects by downregulating the MEK/ERK and NF-κB signaling pathways. Western blot analysis has shown that hinesol (B1673248) decreases the phosphorylation of MEK, ERK, IκBα, and p65[1]. The inhibition of these pathways leads to decreased expression of cyclin D1, a key regulator of the cell cycle, and the anti-apoptotic protein Bcl-2, while increasing the expression of the pro-apoptotic protein Bax[1].
Caption: this compound inhibits the MEK/ERK and NF-κB pathways in NSCLC cells.
In human leukemia HL-60 cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, without affecting p38 MAP kinase[2]. JNK activation is a key event that can lead to apoptosis through various downstream mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: this compound induces apoptosis in leukemia cells via JNK activation.
Anti-inflammatory Effects
This compound has shown significant anti-inflammatory properties, particularly in the context of ulcerative colitis. Its mechanism of action involves the suppression of pro-inflammatory cytokines and oxidative stress through the inhibition of the Src-mediated NF-κB and chemokine signaling pathways.
Inhibition of Pro-inflammatory Mediators
In models of ulcerative colitis, this compound reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-18, IL-6, and tumor necrosis factor-α (TNF-α).
Src-Mediated NF-κB Pathway Inhibition
This compound inhibits the phosphorylation of Src, a non-receptor tyrosine kinase that can activate the NF-κB pathway. By inhibiting Src, hinesol prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: this compound inhibits the Src-mediated NF-κB pathway.
Enzyme Inhibition
This compound has been identified as a relatively specific inhibitor of H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This suggests its potential as an anti-ulcer agent.
| Enzyme | IC50 Value | Reference |
| H+,K+-ATPase | 5.8 x 10-5 M |
This compound also inhibits Na+,K+-ATPase, Mg2+-ATPase, and Ca2+-ATPase, but to a lesser extent.
Potential Neuroprotective Effects
While the anticancer and anti-inflammatory properties of this compound are more extensively characterized, preliminary evidence suggests potential neuroprotective effects. Further research is required to elucidate the specific molecular targets and mechanisms underlying this activity. Potential avenues of investigation include its impact on neuroinflammation, oxidative stress in neuronal cells, and modulation of signaling pathways critical for neuronal survival.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the therapeutic targets of this compound.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol Overview:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with this compound.
-
Harvest and fix the cells (e.g., with ethanol).
-
Treat with RNase to remove RNA.
-
Stain with Propidium Iodide (PI).
-
Analyze by flow cytometry. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Protein Expression and Phosphorylation (Western Blotting)
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation.
-
Protocol Overview:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration (e.g., using a BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-p65, p65, Bax, Bcl-2, Cyclin D1).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Kinase Activity Assay (Src Kinase Assay)
In vitro kinase assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
-
Protocol Overview:
-
Incubate recombinant Src kinase with a specific substrate and ATP in the presence of various concentrations of this compound.
-
Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactive assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
Conclusion and Future Directions
This compound presents a multi-faceted pharmacological profile with significant potential for therapeutic development, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways such as MEK/ERK, NF-κB, and JNK underscores its potential as a multi-target agent. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, further exploring its neuroprotective potential, and conducting in vivo studies to validate its efficacy and safety in preclinical models. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of this compound from a promising natural product to a clinically valuable therapeutic.
References
- 1. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(-)-Hinesol: A Technical Guide for Researchers
Introduction
(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol that has garnered significant interest within the scientific community, particularly in the fields of oncology and pharmacology. Primarily isolated from the rhizomes of Atractylodes lancea, a plant with a long history in traditional medicine, this compound has demonstrated promising biological activities. This technical guide provides an in-depth overview of this compound, including its chemical identity, quantitative biological data, detailed experimental protocols for its study, and an illustrative representation of its mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identification
-
CAS Number: 23811-08-7
-
Synonyms: Hinesol, Agarospirol, 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol
Quantitative Biological Activity
This compound has been shown to exhibit potent biological effects across various in vitro models. The following table summarizes key quantitative data regarding its inhibitory activities.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Human Promyelocytic Leukemia (HL-60) | Cell Proliferation | 4.9 µg/mL (22.1 µM) | |
| H+,K+-ATPase | Enzyme Inhibition | 5.8 x 10⁻⁵ M (58 µM) | |
| K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) | Enzyme Inhibition | 1.6 x 10⁻⁴ M (160 µM) |
Experimental Protocols
To facilitate further research into the biological activities of this compound, a detailed protocol for assessing its pro-apoptotic effects on cancer cells is provided below.
Protocol: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is designed to quantify the induction of apoptosis in a cancer cell line (e.g., A549 non-small cell lung cancer cells) following treatment with this compound.
1. Materials and Reagents:
-
A549 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
2. Cell Culture and Treatment:
-
Culture A549 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2, 8 µg/mL) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) at a concentration equivalent to that in the highest this compound treatment group.
3. Cell Harvesting and Staining:
-
Following treatment, collect the culture medium (containing floating apoptotic cells) from each well.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium from step 1.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Signaling Pathways and Mechanism of Action
This compound has been reported to exert its anticancer effects by modulating key signaling pathways, including the MEK/ERK and NF-κB pathways. The following diagram illustrates the proposed mechanism of action of this compound in downregulating these pro-survival pathways, leading to cell cycle arrest and apoptosis.
The Antitumor Potential of (-)-Hinesol: A Technical Guide for Researchers
An in-depth exploration of the cytotoxic and mechanistic properties of (-)-Hinesol, a natural sesquiterpenoid compound, in various cancer models. This guide provides a comprehensive overview of its effects on cell viability, apoptosis, and cell cycle progression, supported by detailed experimental protocols and an analysis of its impact on key signaling pathways.
This compound, a bioactive compound extracted from the traditional medicinal plant Atractylodes lancea, has emerged as a promising candidate in the field of oncology research. Studies have demonstrated its potent antitumor effects against various cancer cell lines, primarily through the induction of programmed cell death (apoptosis) and cell cycle arrest. This technical guide synthesizes the current scientific knowledge on the anticancer properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource to inform future investigations.
Core Findings: Cytotoxicity and Mechanistic Insights
This compound exhibits significant cytotoxic activity against a range of cancer cell lines, including non-small cell lung cancer (NSCLC) and human leukemia. Its primary mechanisms of action involve the disruption of cell cycle regulation and the activation of apoptotic pathways, mediated by the modulation of critical intracellular signaling cascades.
Data Presentation: Quantitative Analysis of Antitumor Effects
The following tables summarize the key quantitative data from in vitro studies on the antitumor effects of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 15.2 ± 0.5 µg/mL | 48 hours | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 18.5 ± 0.8 µg/mL | 48 hours | [1] |
| HL-60 | Human Promyelocytic Leukemia | 4.9 µg/mL (22.1 µM) | Not Specified | [2] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells
| Treatment Concentration (µg/mL) | Percentage of Apoptotic Cells (Annexin V+) | Cell Cycle Distribution (%) | Reference |
| G0/G1 Phase | [1] | ||
| 0 (Control) | 5.3 ± 0.45% | 55.2 ± 2.1% | [1] |
| 2 | 21.2 ± 0.96% | 68.4 ± 2.5% | [1] |
| 8 | 36.0 ± 1.04% | 75.1 ± 2.8% | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the methods described in the primary literature and are intended to serve as a guide for reproducing and expanding upon these findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted from Guo W, et al. J Cell Biochem. 2019.[1]
-
Cell Seeding: Seed A549 or NCI-H1299 cells into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (0, 1, 2, 5, 10, 20, and 25 µg/mL) for 24 or 48 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is adapted from Guo W, et al. J Cell Biochem. 2019.[1]
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound (0, 2, and 8 µg/mL) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from Guo W, et al. J Cell Biochem. 2019.[1]
-
Cell Treatment: Treat A549 cells with this compound (0, 2, and 8 µg/mL) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at 4°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is adapted from Guo W, et al. J Cell Biochem. 2019.[1]
-
Protein Extraction: Treat A549 cells with this compound (0, 2, and 8 µg/mL) for 24 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MEK1/2, p-ERK1/2, p-IκBα, p-p65, Bax, Bcl-2, cyclin D1, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Modulation
This compound exerts its antitumor effects by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams illustrate the proposed mechanisms of action.
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: this compound modulates the NF-κB signaling pathway to induce apoptosis.
Caption: this compound induces apoptosis via activation of the JNK pathway in leukemia cells.
Discussion and Future Directions
The collective evidence strongly suggests that this compound possesses significant antitumor properties, warranting further investigation as a potential therapeutic agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of the MEK/ERK, NF-κB, and JNK signaling pathways highlights its multifaceted mechanism of action.
Future research should focus on several key areas. Firstly, in vivo studies using animal models are crucial to validate the in vitro findings and to assess the efficacy, pharmacokinetics, and potential toxicity of this compound in a whole-organism context. To date, there is a notable absence of such studies in the published literature. Secondly, a broader screening of this compound against a more extensive panel of cancer cell lines would help to determine the full spectrum of its anticancer activity. Finally, a more in-depth elucidation of the molecular targets of this compound within the identified signaling pathways could lead to the development of more potent and specific derivatives for clinical applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to pursue these and other promising avenues of inquiry into the therapeutic potential of this compound.
References
- 1. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for (-)-Hinesol: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of (-)-Hinesol, a naturally occurring sesquiterpenoid with a spiro[4.5]decane core structure. The content herein is curated for an audience with a strong background in synthetic organic chemistry and is intended to serve as a practical guide for the laboratory synthesis of this target molecule. This application note will cover both a classic racemic synthesis and a modern enantioselective approach, offering a comparative perspective on the evolution of synthetic strategies.
Introduction
This compound is a sesquiterpenoid alcohol first isolated from the rhizomes of Atractylodes lancea. It possesses a characteristic spirovetivane skeleton and has garnered interest from the synthetic community due to its unique structural features and potential biological activity. The total synthesis of Hinesol presents several challenges, including the construction of the spirocyclic system, control of stereochemistry at multiple centers, and the introduction of the tertiary alcohol. This document details two distinct and notable total syntheses of Hinesol.
Comparative Summary of Synthetic Strategies
The following table summarizes the key quantitative data from two prominent total syntheses of Hinesol, providing a clear comparison of their efficiencies and approaches.
| Parameter | Racemic Synthesis (Deslongchamps, 1980)[1] | Enantioselective Synthesis (Lu, 2003)[2][3] |
| Starting Material | 2-Methyl-1,3-cyclohexanedione | 2-Cyclohexenone |
| Key Reaction | Intramolecular aldol (B89426) condensation | Phosphine-catalyzed [3+2] cycloaddition |
| Number of Steps | ~15 steps | 10 steps |
| Overall Yield | Not explicitly stated, but individual step yields are provided | 22% |
| Enantioselectivity | Racemic mixture | 94% ee |
| Final Product | (±)-Hinesol | This compound |
Experimental Protocols
I. Racemic Total Synthesis of (±)-Hinesol (Deslongchamps et al.)[1]
This synthesis employs a classical approach featuring a key intramolecular aldol condensation to construct the spiro[4.5]decane framework.
Key Experimental Protocol: Formation of the Spiro-Dienone
-
Reaction: The synthesis commences with the Robinson annulation of 2-methyl-1,3-cyclohexanedione with ethyl vinyl ketone to furnish the Wieland-Miescher ketone analogue.
-
Procedure: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol, is added a catalytic amount of a base (e.g., potassium hydroxide). Ethyl vinyl ketone (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by TLC. The reaction is then quenched with a weak acid and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to an intramolecular aldol condensation by heating in the presence of a dehydrating agent (e.g., p-toluenesulfonic acid in benzene (B151609) with a Dean-Stark trap) to yield the enone. Further elaboration through several steps leads to a key intermediate which, after a series of functional group manipulations including reduction and oxidation, sets the stage for the introduction of the isopropyl group. The final steps involve a Grignard reaction with methylmagnesium iodide to install the tertiary alcohol, yielding (±)-Hinesol.
II. Enantioselective Total Synthesis of this compound (Lu et al.)[2][3]
This modern approach utilizes a phosphine-catalyzed [3+2] cycloaddition as the key step to construct the spirocyclic core with excellent enantiocontrol.
Key Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
-
Reaction: The key step involves the reaction of (S)-3-methyl-2-methylenecyclohexanone with tert-butyl 2-butynoate, catalyzed by a phosphine (B1218219) catalyst, to construct the spiro[4.5]decane skeleton enantioselectively.
-
Procedure: To a solution of (S)-3-methyl-2-methylenecyclohexanone (1.0 eq) and tert-butyl 2-butynoate (1.2 eq) in dry toluene (B28343) is added a catalytic amount of tributylphosphine (B147548) (0.1 eq) at room temperature under an inert atmosphere. The reaction mixture is stirred for 23 hours.[3] The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired spirocyclic product with high enantiomeric excess.[3]
Subsequent Transformations
The spirocyclic product from the cycloaddition is then converted to this compound through a series of transformations including:
-
Reduction of the ester functionality.
-
Methylene group introduction via a Wittig-type reaction.
-
Isomerization of the exocyclic double bond to the endocyclic position.
-
Addition of methylmagnesium iodide to the ketone to form the tertiary alcohol, yielding this compound with 94% ee.[2]
Visualizations
Synthetic Pathway of (±)-Hinesol (Deslongchamps)
Caption: Racemic synthesis of (±)-Hinesol.
Enantioselective Synthetic Pathway of this compound (Lu)
Caption: Enantioselective synthesis of this compound.
Conclusion
The total synthesis of this compound has been successfully achieved through various synthetic strategies. The Deslongchamps synthesis provides a foundational, albeit racemic, route to the spirovetivane core. In contrast, the more recent enantioselective synthesis developed by Lu and coworkers offers a more efficient and stereocontrolled pathway, which is highly desirable in the context of drug development and medicinal chemistry where enantiomeric purity is paramount. The phosphine-catalyzed [3+2] cycloaddition stands out as a powerful method for the rapid and asymmetric construction of the key spirocyclic framework. These detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of complex natural products.
References
Application Notes and Protocols for the HPLC Quantification of (-)-Hinesol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (-)-hinesol. The protocol is designed for researchers in natural product chemistry, quality control, and drug development who require a reliable method for the determination of this compound in various matrices, particularly from plant extracts. This application note includes a comprehensive experimental protocol, method validation parameters, and data presentation in tabular format for clarity. Additionally, diagrams illustrating the experimental workflow and a relevant biological pathway are provided.
Introduction
This compound is a sesquiterpenoid alcohol found in various aromatic plants, most notably in the rhizomes of Atractylodes species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-ulcer, and potential anticancer properties. As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. HPLC coupled with Diode Array Detection (DAD) offers a specific, sensitive, and accurate method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Hexane (B92381) (analytical grade)
-
Samples containing this compound (e.g., dried Atractylodes rhizome powder)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
Sample Preparation: Extraction from Atractylodes Rhizome
-
Weigh accurately 1.0 g of powdered, dried Atractylodes rhizome into a centrifuge tube.
-
Add 20 mL of hexane to the tube.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times.
-
Combine all the supernatants.
-
Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 70% B5-20 min: 70% to 95% B (linear gradient)20-25 min: 95% B25.1-30 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) at 260 nm |
| Injection Volume | 10 µL |
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for a quantitative analytical method. While specific data for an HPLC method for this compound is not extensively published, the values presented below are based on a gas chromatography (GC) method for hinesol (B1673248) and represent expected performance characteristics for a validated HPLC method.[1]
| Validation Parameter | Specification/Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 3.0% |
| Specificity | No interference from blank and placebo at the retention time of this compound. |
Visualization
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Simplified Signaling Pathway Influenced by this compound
Caption: this compound's inhibitory effect on MEK/ERK and NF-κB pathways.
Conclusion
The HPLC method detailed in this application note provides a robust framework for the quantification of this compound. The protocol is suitable for the analysis of this compound in complex matrices such as plant extracts. The provided validation parameters, based on analogous analytical techniques, serve as a benchmark for method performance. This application note is intended to be a valuable resource for researchers and professionals in ensuring the quality and consistency of their work with this compound. It is recommended that users perform a method validation study to ensure the suitability of this method for their specific application and laboratory conditions.
References
Application Note: Analysis of (-)-Hinesol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of (-)-hinesol using Gas Chromatography-Mass Spectrometry (GC-MS). Hinesol (B1673248), a sesquiterpenoid found in various plants like Atractylodes lancea and Valeriana officinalis, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2][3] Accurate and reliable analytical methods are crucial for its study in various matrices.
Introduction to this compound and GC-MS Analysis
This compound (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) is a volatile sesquiterpenoid alcohol.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like hinesol.[5][6] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column.[7] Subsequently, the mass spectrometer fragments the individual components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[7][8]
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.
2.1.1. Extraction of this compound from Plant Material (e.g., Atractylodes lancea rhizome)
-
Hydrodistillation: This technique is commonly used to extract essential oils from plant materials.[2]
-
Weigh a suitable amount of dried and powdered plant material.
-
Place the material in a distillation flask with a sufficient volume of water.
-
Heat the flask to boiling. The steam and volatile compounds, including hinesol, will vaporize.
-
Condense the vapor in a condenser.
-
Collect the essential oil, which will separate from the water.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
2.1.2. Preparation of Standard Solutions and Samples for Injection
-
Solvent Selection: Use volatile organic solvents such as hexane, dichloromethane, or methanol.[5][9] Avoid the use of water, strong acids, and strong bases as they are incompatible with most GC columns.[5][9]
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable volatile solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Dilution:
-
Dilute the extracted essential oil or sample in a suitable solvent to a concentration within the calibration range. A typical starting concentration for GC-MS analysis is around 10 µg/mL.[9]
-
Ensure the final sample is free of particulate matter by centrifugation or filtration (e.g., using a 0.22 µm filter) to prevent blockage of the syringe and contamination of the GC system.[10]
-
-
Vials: Use 1.5 mL glass autosampler vials.[9] Avoid plastic vials to prevent leaching of contaminants.[10]
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 7890A or similar | [11] |
| Mass Spectrometer | Agilent 5975C or similar | [11] |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column | [4][11] |
| Carrier Gas | Helium (99.999% purity) | [11] |
| Flow Rate | 1.0 mL/min (constant flow) | [11] |
| Injector Temperature | 250 °C | [11] |
| Injection Volume | 1 µL | [11] |
| Injection Mode | Split (e.g., 100:1 split ratio) | [11] |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, then ramp to 240°C at 4°C/min, and hold for 10 min. | (Optimized from[4]) |
| MS Interface Temperature | 280 °C | [11] |
| Ion Source | Electron Ionization (EI) | [12] |
| Ionization Energy | 70 eV | [12] |
| MS Source Temperature | 230 °C | [13] |
| Quadrupole Temperature | 150 °C | [13] |
| Mass Scan Range | m/z 40-400 | (General range) |
| Solvent Delay | 4.5 min | [13] |
Data Presentation
Identification of this compound
The identification of this compound is based on two primary pieces of information:
-
Retention Time (RT): The time it takes for the analyte to pass through the GC column. This should be consistent with the retention time of a pure standard analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. This spectrum is compared to a reference library (e.g., NIST) for confirmation.
The mass spectrum of hinesol is characterized by a molecular ion peak (M⁺) at m/z 222 and several key fragment ions.
Quantitative Data
Quantitative analysis is typically performed using an external standard calibration curve. The peak area of a characteristic ion of hinesol is plotted against the concentration of the calibration standards. A linear regression is then used to determine the concentration of hinesol in unknown samples.
Table 1: Example Quantitative Data for this compound Analysis
| Parameter | Value | Notes |
| Retention Time (RT) | ~15-20 min | Highly dependent on the specific GC column and temperature program. |
| Key Mass Ions (m/z) | 222 (M⁺), 207, 161, 121, 107 | For Selected Ion Monitoring (SIM) or for spectral confirmation. |
| Linear Range | 1 - 100 µg/mL | This is a typical range and should be determined experimentally. |
| Limit of Detection (LOD) | Method Dependent | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Method Dependent | Typically in the mid to high ng/mL range. |
| Relative Content in A. lancea oil | 29.67 ± 5.22% to 43.70 ± 5.10% | Varies significantly based on the geographical origin of the plant material.[11] |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of components in a GC-MS system.
References
- 1. Hinesol | C15H26O | CID 10878761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hinesol | CAS:23811-08-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Buy Hinesol | 23811-08-7 | >98% [smolecule.com]
- 4. Hinesol [webbook.nist.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Gas Chromatograph Mass Spectrometer | Science Basics | Products | JEOL Ltd. [jeol.com]
- 8. youtube.com [youtube.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing (-)-Hinesol Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hinesol, a sesquiterpenoid compound naturally occurring in various plants, has garnered significant interest for its potential anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in several cancer cell lines.[1][2][3] The primary mechanisms of action appear to involve the downregulation of key signaling pathways, including the MEK/ERK and NF-κB pathways, as well as the modulation of the JNK signaling pathway.[1][3] This document provides detailed protocols for culturing relevant cancer cell lines and assessing the cytotoxic effects of this compound using common in vitro assays.
Data Presentation
Cell Line Culture Conditions
| Cell Line | Description | Seeding Density (for Cytotoxicity Assays) | Culture Medium |
| A549 | Human non-small cell lung carcinoma | 1 x 10^4 cells/cm²[4] | DMEM/Ham's F12 (1:1) + 10% FBS + L-glutamine[4] |
| NCI-H1299 | Human non-small cell lung carcinoma | To be determined empirically | RPMI-1640 + 10% FBS |
| HL-60 | Human promyelocytic leukemia | 10,000 cells/well (96-well plate)[5] | RPMI-1640 + 10% FBS |
Reported Cytotoxic Activity of this compound
| Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| HL-60 | Proliferation Assay | 4.9 µg/mL (22.1 µM) | Not Specified | [6] |
| A549 | MTT Assay | Dose- and time-dependent inhibition | 24 and 48 hours | [1][2] |
| NCI-H1299 | MTT Assay | Dose- and time-dependent inhibition | 24 and 48 hours | [1][2] |
Experimental Protocols
General Cell Culture Protocol for Adherent Cells (A549, NCI-H1299)
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-75 flask containing 15-20 mL of pre-warmed complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with sterile PBS and detach using a suitable volume of Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
General Cell Culture Protocol for Suspension Cells (HL-60)
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-25 flask containing 10 mL of pre-warmed complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.
MTT Cell Viability Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with various concentrations of this compound (a vehicle control, typically DMSO, should be included) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
LDH Cytotoxicity Assay Protocol
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if necessary) and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (commonly 490 nm).
Annexin V Apoptosis Assay Protocol
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration. It is advisable to perform a time-course experiment to determine the optimal incubation time for apoptosis induction.[8]
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells with Trypsin-EDTA. Combine both cell populations. For suspension cells, directly collect the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[10] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
This compound Signaling Pathway Inhibition
Caption: this compound's inhibitory and activating effects on key signaling pathways.
References
- 1. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay of (-)-Hinesol Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of (-)-hinesol, a sesquiterpenoid with demonstrated anti-cancer properties, using flow cytometry. The protocols detailed below are intended to offer a robust framework for assessing apoptosis through Annexin V and Propidium Iodide (PI) staining.
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including non-small cell lung cancer and leukemia.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways such as the MEK/ERK, NF-κB, and JNK pathways.[1][2][4][5]
Data Presentation
The following tables are structured to present quantitative data from apoptosis assays involving this compound. Researchers can adapt these tables to summarize their experimental findings.
Table 1: Apoptosis Induction by this compound in A549 Cells
| This compound Concentration (µg/mL) | Treatment Time (hours) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 24 | User-defined | User-defined |
| 2 | 24 | 21.2 ± 0.96%[1] | User-defined |
| 8 | 24 | 36 ± 1.04%[1] | User-defined |
| User-defined | 24 | User-defined | User-defined |
| 0 (Control) | 48 | User-defined | User-defined |
| User-defined | 48 | User-defined | User-defined |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| This compound Concentration (µg/mL) | Treatment Time (hours) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| 0 (Control) | 24 | User-defined | User-defined | User-defined |
| User-defined | 24 | User-defined | User-defined | User-defined |
| 0 (Control) | 48 | User-defined | User-defined | User-defined |
| User-defined | 48 | User-defined | User-defined | User-defined |
Experimental Protocols
A detailed protocol for assessing apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry analysis is provided below.
Principle of the Assay
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8][10]
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
Materials
-
This compound
-
Cancer cell line of interest (e.g., A549, NCI-H1299, HL-60)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in T25 culture flasks or 6-well plates and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0, 2, 8 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300-670 x g for 5 minutes.[6]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data to quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Signaling Pathways of this compound Induced Apoptosis
Caption: Signaling Pathways of this compound Induced Apoptosis
Experimental Workflow for Apoptosis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
Application of (-)-Hinesol in Leukemia Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hinesol, a naturally occurring sesquiterpenoid isolated from the rhizome of Atractylodes lancea, has emerged as a compound of interest in oncology research.[1][2] This document provides a detailed overview of its application in leukemia research, with a specific focus on its effects on the human promyelocytic leukemia cell line, HL-60. The information presented herein is compiled from peer-reviewed scientific literature to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the induction of apoptosis.[1][2] Studies have demonstrated that this compound's pro-apoptotic activity in HL-60 cells is mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] Notably, this activation appears to be specific, as no concurrent activation of the p38 mitogen-activated protein kinase (MAPK) pathway has been observed.[1][2] The induction of apoptosis is characterized by hallmark morphological changes, including nuclear fragmentation and DNA fragmentation.[1][3]
While research in leukemia has centered on the JNK pathway, studies in other cancer types, such as non-small cell lung cancer, have revealed that this compound can also modulate other critical signaling cascades. These include the downregulation of the MEK/ERK and NF-κB pathways, which may also be relevant in hematological malignancies and warrant further investigation.
Quantitative Data Summary
The cytotoxic and growth-inhibitory effects of this compound on the human leukemia cell line HL-60 have been quantified, with the IC50 value being a key metric. It is important to note that different sources citing the same primary research have reported slightly different values.
| Cell Line | Compound | Parameter | Value (µg/mL) | Value (µM) | Reference |
| HL-60 | This compound | IC50 | 4.9 | 22.1 | [3] |
| HL-60 | This compound | IC50 | 10.4 | 46.8 | [2] |
Signaling Pathway Diagram
Caption: this compound induced apoptosis in HL-60 leukemia cells via JNK activation.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in leukemia cells.
Detailed Experimental Protocols
The following are representative protocols for key experiments to assess the effects of this compound on leukemia cells. These should be optimized based on specific laboratory conditions and equipment.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on leukemia cells and calculate the IC50 value.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours prior to the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for the final 4 hours to allow for formazan (B1609692) crystal formation.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
HL-60 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HL-60 cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for JNK Activation
Objective: To detect the phosphorylation (activation) of JNK in response to this compound treatment.
Materials:
-
HL-60 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat HL-60 cells with this compound at the desired concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total JNK and a loading control like β-actin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of JNK phosphorylation.
Disclaimer: These protocols are intended as a guide. Researchers should consult the original literature and adapt the procedures as necessary for their specific experimental context.
References
Experimental Design for In Vivo Studies with (-)-Hinesol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of (-)-hinesol, a sesquiterpenoid with promising anti-inflammatory and anti-cancer properties. Due to the limited availability of direct in vivo data for this compound, the following protocols are based on its known in vitro mechanisms of action, data from in vivo studies of the whole extract of Atractylodes lancea (from which this compound is derived), and established protocols for structurally and functionally related sesquiterpenoids such as β-eudesmol, zerumbone (B192701), and parthenolide (B1678480).
Overview of this compound's Biological Activity
This compound has demonstrated significant biological activity in vitro, primarily as an anti-cancer and anti-inflammatory agent. Its mechanisms of action involve the modulation of key signaling pathways.
Anti-Cancer Activity: this compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) and leukemia cell lines.[1][2] This is achieved through the downregulation of the MEK/ERK and NF-κB signaling pathways.[1][3]
Anti-Inflammatory Activity: In models of ulcerative colitis, this compound has been observed to reduce cell apoptosis and the expression of pro-inflammatory factors. This is attributed to the inhibition of the Src-mediated NF-κB and chemokine signaling pathways.
Proposed Signaling Pathways for In Vivo Investigation
Based on in vitro evidence, the following signaling pathways are key targets for investigation in in vivo studies with this compound.
Anti-Cancer Signaling Pathway
Caption: Proposed anti-cancer signaling pathway of this compound.
Anti-Inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Data Presentation: Dosages of Related Sesquiterpenoids in In Vivo Models
The following tables summarize dosages of structurally or functionally similar sesquiterpenoids used in relevant in vivo models. This data can be used to inform dose-selection for this compound studies.
Table 1: In Vivo Dosages of Sesquiterpenoids in Cancer Models
| Compound | Animal Model | Cancer Type | Route of Administration | Dosage | Reference |
| β-Eudesmol | Nude Mice | Cholangiocarcinoma Xenograft | Oral | 100 mg/kg/day | [2] |
| H22 and S180 Mice | Hepatocellular Carcinoma | - | 2.5-5 mg/kg | [4] | |
| Zerumbone | Nude Mice | Breast Cancer Xenograft | Intraperitoneal (i.p.) | 20 mg/kg/day | [1] |
| ICR Mice | Colorectal Cancer | Dietary | 100, 250, 500 ppm | [1] | |
| CDF1 Mice | Leukemia | - | 2 mg/kg | [5] |
Table 2: In Vivo Dosages of Sesquiterpenoids in Inflammation Models
| Compound | Animal Model | Inflammation Model | Route of Administration | Dosage | Reference |
| Parthenolide | C57BL/6 Mice | Traumatic Brain Injury | - | Not Specified | [6] |
| Mice | Endometriosis | Intraperitoneal (i.p.) | 10 mg/ml | [7] | |
| Mice | LPS-induced Inflammation | Intraperitoneal (i.p.) | 5 mg/kg | [8] |
Experimental Protocols
Note on Dosing: Given the lack of direct in vivo data for this compound, a dose-ranging study is highly recommended to determine the optimal therapeutic window and to assess potential toxicity. Based on the data for related compounds, a starting dose range of 10-50 mg/kg for intraperitoneal or oral administration could be considered.
Vehicle Selection: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[9][10] For in vivo administration, a common vehicle for hydrophobic compounds is a mixture of DMSO and a carrier oil (e.g., corn oil or olive oil) or an aqueous solution with a solubilizing agent like Tween 80 or Cremophor EL. The final concentration of DMSO should be kept low (ideally <5%) to avoid toxicity.[11][12] A preliminary vehicle safety study is essential.
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol is designed to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.
Experimental Workflow:
Caption: Workflow for the NSCLC xenograft model.
Methodology:
-
Animal Model: Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
-
Cell Line: Human NSCLC cell lines such as A549 or NCI-H1299.
-
Tumor Induction:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or serum-free media at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control daily via intraperitoneal injection or oral gavage.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise tumors and measure their weight.
-
Fix a portion of the tumor in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Snap-freeze a portion of the tumor for Western blot analysis of key signaling proteins (e.g., p-ERK, p-MEK, NF-κB).
-
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol is for evaluating the anti-inflammatory effects of this compound in a mouse model of acute colitis.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. sci-hub.se [sci-hub.se]
- 3. Anticancer activity using positron emission tomography-computed tomography and pharmacokinetics of β-eudesmol in human cholangiocarcinoma xenografted nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects of zerumbone from Zingiber zerumbet in P-388D1 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 8. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hinesol | CAS:23811-08-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Buy Hinesol | 23811-08-7 | >98% [smolecule.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
Preparation of (-)-Hinesol Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hinesol, a sesquiterpenoid isolated from Atractylodes lancea, has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] Accurate and reproducible results in cell-based assays heavily rely on the correct preparation and handling of this compound stock solutions. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies. It also outlines the key signaling pathways affected by this compound.
Properties of this compound
A summary of the essential properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [2][4] |
| Molecular Weight | 222.37 g/mol | [2][4] |
| Appearance | Not specified, typically a solid or oil | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][6] |
| Storage (Powder) | -20°C for long-term (years), 0-4°C for short-term (days to weeks) | [5] |
| Stability (in DMSO) | ≥ 2 years at -20°C | [2] |
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (purity >98%)
-
Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
Protocol:
-
Weighing: Accurately weigh 2.22 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If the DMSO is not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE filter).
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage.[2][4]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
A vehicle control (cell culture medium with the same final concentration of DMSO) should be included in all experiments.
-
Perform serial dilutions for lower concentrations to ensure accuracy.
Example: Preparation of a 10 µM working solution from a 10 mM stock solution:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Application: The freshly prepared working solution is now ready to be added to the cells.
Quantitative Data for Dilutions:
| Desired Final Concentration (µg/mL) | Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) per 1 mL of medium | Final DMSO Concentration (%) |
| 2 | 8.99 | 0.90 | 0.09 |
| 8 | 35.98 | 3.60 | 0.36 |
| 25 | 112.43 | 11.24 | 1.12* |
*Note: For higher concentrations like 25 µg/mL, a higher concentration stock solution (e.g., 50 mM) may be necessary to keep the final DMSO concentration below 0.5%.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing this compound in cell-based assays.
Caption: A generalized workflow for using this compound in cell-based experiments.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways, leading to apoptosis and cell cycle arrest.
JNK Signaling Pathway
This compound induces apoptosis in human leukemia HL-60 cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][8]
Caption: this compound activates the JNK pathway, leading to apoptosis.
MEK/ERK and NF-κB Signaling Pathways
In non-small cell lung cancer cells, this compound inhibits proliferation and induces apoptosis by downregulating the MEK/ERK and NF-κB pathways.[2][3][9]
Caption: this compound inhibits MEK/ERK and NF-κB pathways, affecting downstream targets.
References
- 1. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molnova.cn [molnova.cn]
- 3. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Buy Hinesol | 23811-08-7 | >98% [smolecule.com]
- 6. Hinesol | CAS:23811-08-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Total Synthesis of (-)-Hinesol
Welcome to the technical support center for the total synthesis of (-)-Hinesol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this valuable sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main challenges in synthesizing this compound revolve around the construction of the spiro[4.5]decane core with the correct stereochemistry, particularly at the spirocyclic center. Key steps that can be problematic include the photochemical [2+2] cycloaddition, the subsequent retro-benzilic acid rearrangement, and the final Grignard reaction to install the tertiary alcohol. Furthermore, the reaction often produces a mixture of diastereomers, this compound and (±)-Agarospirol, which can be challenging to separate.[1]
Q2: Which synthetic route is commonly employed for the total synthesis of (±)-Hinesol?
A2: A frequently cited route involves a three-stage strategy. The first stage is the construction of the spiro[4.5]decane framework, which is achieved through a photochemical [2+2] cycloaddition followed by a retro-benzilic acid rearrangement. The second stage involves functional group manipulations to set the stage for the final key reaction. The third and final stage is typically a Grignard reaction with a methyl magnesium halide to introduce the tertiary alcohol moiety, yielding a mixture of (±)-Hinesol and (±)-Agarospirol.[1]
Q3: How can the diastereomers of this compound and (±)-Agarospirol be effectively separated?
A3: A common and effective method for separating this compound and (±)-Agarospirol involves derivatization. The mixture of alcohols is reacted with phenylisocyanate to form the corresponding phenylurethane derivatives. These derivatives often have different physical properties, allowing for easier separation by column chromatography. Once separated, the pure phenylurethanes can be reduced back to the individual alcohols, for example, using lithium aluminum hydride (LAH).[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the key stages of the this compound total synthesis.
Stage 1: Spiro[4.5]decane Core Synthesis
Issue: Low yield in the photochemical [2+2] cycloaddition.
| Possible Cause | Troubleshooting Suggestions |
| Incomplete reaction | - Ensure the appropriate wavelength of light is used for the irradiation. - Increase the irradiation time. Monitor the reaction progress by TLC or GC-MS. - Use a photosensitizer if applicable to the specific substrates. |
| Side reactions (e.g., polymerization) | - Perform the reaction at a lower concentration to minimize intermolecular side reactions. - Ensure starting materials are of high purity to avoid inhibitors or competing chromophores. |
| Low quantum yield | - Optimize the solvent for the reaction. Solvent polarity can influence the efficiency of photochemical reactions. |
Issue: Poor yield or incomplete retro-benzilic acid rearrangement.
| Possible Cause | Troubleshooting Suggestions |
| Insufficient base strength | - Use a stronger base or increase the concentration of the base. Ensure anhydrous conditions as water can quench the base. |
| Low reaction temperature | - Increase the reaction temperature. This rearrangement often requires heating to proceed at a reasonable rate. |
| Substrate degradation | - If the substrate is sensitive to strong basic conditions, consider using milder bases or shorter reaction times at a higher temperature. |
Stage 2: Grignard Reaction for Tertiary Alcohol Formation
Issue: Low yield of the desired tertiary alcohol (mixture of Hinesol and Agarospirol).
| Possible Cause | Troubleshooting Suggestions |
| Poor quality of Grignard reagent | - Use freshly prepared or titrated Grignard reagent (e.g., methylmagnesium bromide). - Ensure magnesium turnings are activated prior to use (e.g., with a crystal of iodine). |
| Presence of water or other protic sources | - Rigorously dry all glassware (oven-dried or flame-dried under vacuum). - Use anhydrous solvents (e.g., dry diethyl ether or THF). - Ensure the ketone starting material is anhydrous. |
| Enolization of the ketone | - Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize deprotonation at the α-carbon. |
| Reduction of the ketone | - This is a potential side reaction if the Grignard reagent has β-hydrogens. While methylmagnesium bromide does not, other Grignard reagents might. Using methylmagnesium bromide should minimize this issue. |
| Steric hindrance | - The spirocyclic ketone is sterically hindered. A higher excess of the Grignard reagent and longer reaction times may be necessary to drive the reaction to completion. |
Data Presentation
The following table summarizes the reported yields for a total synthesis of (±)-Hinesol. It is important to note that yields can vary between different research groups and specific experimental conditions.
| Step | Reaction | Reagents | Reported Yield (%) | Reference |
| 1 | Photochemical [2+2] Cycloaddition | Methyl 2,4-dioxopentanoate, 1,5-dimethyl-6-methylenecyclohexene | - | [1] |
| 2 | Retro-Benzilic Acid Rearrangement | Base (e.g., KOH) | - | [1] |
| 3 | Selective Reduction | Zinc dust | - | [1] |
| 4 | Carbonyl Protection & Methylene Conversion | - | - | [1] |
| 5 | Grignard Reaction | Methyl magnesium bromide | - | [1] |
| 6 | Diastereomer Separation (as phenylurethanes) | Phenylisocyanate, then column chromatography | - | [1] |
| 7 | Reduction of Phenylurethane | Lithium aluminum hydride (LAH) | 18% (for Hinesol from a mixture) | [1] |
Note: Specific yield data for each step of a complete synthesis is often fragmented in the literature. The table will be updated as more comprehensive data becomes available.
Experimental Protocols & Workflows
Logical Workflow for Troubleshooting Low Yields
References
Technical Support Center: Optimization of (-)-Hinesol Extraction
Welcome to the technical support center for the optimization of (-)-Hinesol extraction from plant material, primarily Atractylodes lancea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from Atractylodes lancea?
A1: The main methods for this compound extraction include Steam Distillation, Supercritical Fluid Extraction (SFE) with CO2, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[1][2] Each method offers distinct advantages regarding yield, purity, cost, and environmental impact.
Q2: Which bioactive compounds are typically co-extracted with this compound from Atractylodes lancea?
A2: The rhizomes of Atractylodes lancea are rich in essential oils, which are primarily composed of sesquiterpenoids. Besides this compound, other major bioactive constituents include β-eudesmol, atractylone, and atractylodin.[1][3]
Q3: How critical is the quality of the plant material to the extraction yield of this compound?
A3: The quality of the Atractylodes lancea rhizomes significantly influences the extraction yield. Factors such as geographical origin, cultivation conditions, harvesting time, and post-harvest processing like drying and storage can all affect the concentration of bioactive compounds.[1][4] For optimal results, it is recommended to use properly dried and milled rhizomes.[1]
Q4: What are the recommended analytical methods for quantifying this compound in an extract?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable and commonly used methods for the qualitative and quantitative analysis of this compound and other sesquiterpenoids in the extract.[1][3]
Q5: Is pre-treatment of the plant material required before extraction?
A5: Yes, pre-treatment is highly recommended to enhance extraction efficiency. The rhizomes should be cleaned, dried to a moisture content of 5-10%, and ground to a fine powder (e.g., 40-60 mesh).[1] This increases the surface area for solvent penetration, leading to a better yield.[1]
Troubleshooting Guides
This section addresses specific problems that may arise during the extraction of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Improper Grinding of Plant Material | Ensure the rhizomes are ground to a consistent and fine powder (40-60 mesh) to maximize the surface area for extraction.[1] |
| Inadequate Solvent-to-Solid Ratio | Increase the solvent volume to ensure the plant material is fully submerged. This creates a sufficient concentration gradient to enhance extraction.[1] |
| Suboptimal Extraction Time or Temperature | Optimize the duration and temperature of the extraction process. For heat-sensitive compounds like this compound, prolonged exposure to high temperatures can lead to degradation. |
| Incorrect Solvent Choice | The choice of solvent is crucial. The polarity of the solvent should be appropriate for this compound. Ethanol is a commonly used solvent.[2] |
| Poor Quality of Plant Material | Use high-quality rhizomes from a reliable source. The concentration of this compound can be influenced by genetic and environmental factors.[5][6] |
Presence of Impurities in the Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Unwanted Compounds | Optimize the selectivity of your extraction method. This can be achieved by adjusting the solvent polarity, temperature, and pressure (in SFE). Consider using a more selective solvent to minimize the co-extraction of undesirable compounds.[1] |
| Presence of Water in the Extract | For solvent-based extractions, use anhydrous solvents and ensure the plant material is thoroughly dried. After extraction, the solvent can be dried using an agent like anhydrous sodium sulfate (B86663) before evaporation.[1] |
| Thermal Degradation of Target Compound | For methods involving heat, such as MAE or heated reflux, carefully control the temperature and extraction time to prevent the degradation of this compound.[7] |
| Incomplete Separation Post-Extraction | Post-extraction purification steps, such as column chromatography, may be necessary to remove impurities and isolate this compound.[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 20 g of dried and powdered Atractylodes lancea rhizomes.
-
Extraction: Place the powder into a 500 mL flask and add 200 mL of 95% ethanol, resulting in a 10:1 solvent-to-solid ratio.[1]
-
Ultrasonication: Submerge the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes. Maintain a controlled temperature, for example, at 50°C.[1]
-
Filtration: Filter the resulting mixture to separate the liquid extract from the solid plant material.
-
Solvent Removal: Use a rotary evaporator to evaporate the solvent from the filtrate, yielding the crude extract containing this compound.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Dry the Atractylodes lancea rhizomes at a low temperature (e.g., 40-50°C) and grind them to a uniform particle size (e.g., 0.5-1.0 mm).[8]
-
SFE System Setup: Utilize a laboratory-scale SFE system with an extraction vessel, a high-pressure CO₂ pump, a co-solvent pump (optional), a back-pressure regulator, and a collection vessel.[8]
-
Extraction Procedure:
-
Load a known quantity of the ground rhizomes (e.g., 50 g) into the extraction vessel.[8]
-
Heat the vessel to the desired temperature (e.g., 50°C).[8]
-
Pressurize the system with CO₂ to the target pressure (e.g., 20 MPa) using the high-pressure pump.[8]
-
If a co-solvent is used, introduce it at the desired concentration (e.g., 5% ethanol).[8]
-
Maintain a constant flow rate of supercritical CO₂ (e.g., 2 kg/h ) through the vessel for the specified duration (e.g., 90 minutes).[8]
-
-
Collection: De-pressurize the fluid through the back-pressure regulator, causing the CO₂ to return to a gaseous state and the extracted compounds, including this compound, to precipitate in the collection vessel.
-
Storage: Store the obtained essential oil in a sealed, dark container at a low temperature (e.g., 4°C) before analysis.[8]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dilute a small amount of the extract in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration appropriate for GC-MS analysis.[8]
-
GC-MS Conditions:
-
Gas Chromatograph: Use a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Maintain at 240°C for 5 minutes.[8]
-
-
Injector Temperature: 250°C.[8]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.[8]
-
-
-
Compound Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.[8]
Visualized Workflows
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low yield and high impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of atractylone, hinesol, beta-eudesmol, atrctylodin in Atractylodes lancea and hierarchical cluster analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. customprocessingservices.com [customprocessingservices.com]
- 5. Evaluation of heritability of β-eudesmol/hinesol content ratio in Atractylodes lancea De Candolle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting (-)-Hinesol Instability in Long-Term Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of (-)-Hinesol during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximal stability, solid this compound should be stored at -20°C.[1] It is crucial to minimize exposure to light, moisture, and oxygen.
Q2: I've observed a change in the physical appearance of my this compound sample (e.g., color change, clumping). What should I do?
A change in physical appearance can indicate degradation. It is recommended to perform a purity analysis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with any experiments. Comparing the chromatogram of the stored sample with a fresh or reference standard will help identify any degradation products.
Q3: My experimental results using a stored sample of this compound are inconsistent with previous data. Could this be due to instability?
Yes, inconsistency in experimental results is a common consequence of compound degradation. The formation of degradation products can lead to a decrease in the concentration of the active parent compound and potentially introduce new, biologically active or interfering substances.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, as a sesquiterpenoid alcohol, it is susceptible to degradation through several mechanisms:
-
Oxidation: The tertiary alcohol group and allylic positions on the molecule are potential sites for oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This could lead to the formation of ketones, aldehydes, or other oxygenated derivatives.
-
Hydrolysis: Although less likely for this specific structure in the absence of strong acidic or basic conditions, hydrolysis of any potential esters formed from the alcohol group could occur if the sample is not stored under anhydrous conditions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation.
Q5: How might the degradation of this compound affect its biological activity?
This compound has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] Oxidative stress is a known activator of the JNK pathway.[1][4] Therefore, oxidative degradation of this compound could have two potential effects:
-
Loss of Potency: If the specific three-dimensional structure of this compound is required for its interaction with cellular targets that lead to JNK activation, any structural modification through degradation could reduce or abolish its pro-apoptotic activity.
-
Altered Activity: The formation of oxidative degradation products could potentially introduce new compounds that either interfere with the intended biological assay or possess their own, different biological activities. Some oxidative species are known to activate stress-response pathways like JNK signaling, which could lead to confounding results.
Troubleshooting Guide
If you suspect instability or degradation of your this compound sample, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected this compound instability.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay to assess the purity of this compound and detect potential degradation products.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Materials:
-
This compound reference standard
-
This compound sample to be tested
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of the test sample in acetonitrile at the same concentration.
-
Further dilute the stock solutions with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be 60:40 (Acetonitrile:Water), progressing to a higher concentration of acetonitrile to elute less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-210 nm) is suggested.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of pure this compound.
-
Inject the test sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of this compound relative to the standard indicates degradation.
-
Data Presentation:
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 205-210 nm |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Objective: To generate and identify potential degradation products of this compound.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL in acetonitrile).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours.
-
Photodegradation: Expose the sample solution to a UV lamp (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are present at detectable levels.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway Diagram
The following diagram illustrates the known signaling pathway affected by this compound and the potential influence of oxidative degradation.
Caption: this compound induced JNK activation and potential effects of degradation.
References
- 1. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (-)-Hinesol Synthesis
Welcome to the technical support center for the synthesis of (-)-Hinesol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this valuable sesquiterpenoid. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your process development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges in the total synthesis of this compound and its diastereomer, agarospirol, particularly during scale-up?
A1: The main challenges revolve around three key areas:
-
Stereocontrolled construction of the spiro[4.5]decane core: Achieving high diastereoselectivity in the formation of the quaternary spirocenter is a significant hurdle.
-
Reaction yields and impurity profiles: Maintaining high yields and minimizing side products can be difficult when transitioning from milligram to multi-gram or kilogram scale.[1]
-
Purification of diastereomers: The final separation of this compound from its diastereomer, agarospirol, is often challenging due to their similar physical properties.[2]
Troubleshooting Guide by Synthetic Stage
Stage 1: Photochemical [2+2] Cycloaddition
This initial step is crucial for constructing the cyclobutane (B1203170) ring, which is a precursor to the spirocyclic core.
Q2: We are observing low yields and the formation of numerous byproducts during the photochemical [2+2] cycloaddition. How can we optimize this reaction for a larger scale?
A2: Low yields and side reactions in photochemical cycloadditions are common issues when scaling up. Here are several troubleshooting strategies:
-
Insufficient Irradiation: Ensure adequate and even irradiation of the reaction mixture. On a larger scale, the path length of the light increases, which can lead to incomplete conversion. Consider using a more powerful UV lamp or a flow chemistry setup for better light penetration.[3]
-
Reaction Concentration: High concentrations can lead to intermolecular side reactions, such as polymerization.[2] Try performing the reaction at a lower concentration.
-
Wavelength Selection: Non-selective photoreactions can be minimized by using filtered light to irradiate at a specific wavelength that favors the desired cycloaddition.[2]
-
Photosensitizers: If applicable to your specific substrates, a photosensitizer can be used to promote the desired triplet-state reaction.[2]
-
Vessel Material: Ensure your reaction vessel is made of a material transparent to the required UV wavelength, such as quartz.
Logical Workflow for Troubleshooting Photochemical [2+2] Cycloaddition:
Caption: Troubleshooting workflow for the photochemical [2+2] cycloaddition.
Stage 2: Retro-Benzilic Acid Rearrangement
This rearrangement of the photocycloadduct establishes the desired spiro[4.5]decane skeleton.
Q3: The retro-benzilic acid rearrangement is sluggish and gives incomplete conversion on a larger scale. What can be done to drive the reaction to completion?
A3: Scaling up this rearrangement can present challenges related to reaction kinetics and mass transfer. Consider the following:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base and an adequate stoichiometric amount. On a larger scale, localized concentration gradients can be an issue.
-
Temperature: This rearrangement often requires heating to proceed at a practical rate. Carefully increasing the reaction temperature while monitoring for side product formation can improve the conversion.
-
Anhydrous Conditions: Water can interfere with the rearrangement. Ensure all reagents and solvents are anhydrous.
Stage 3: Grignard Reaction
The Grignard reaction is used to introduce the tertiary alcohol moiety.
Q4: The Grignard reaction with the spiro-ketone intermediate is giving low yields of the desired tertiary alcohols. What are the likely causes and solutions?
A4: Low yields in Grignard reactions, especially with sterically hindered ketones, are a frequent problem. Here are some key areas to troubleshoot:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent. If preparing it in situ, ensure the magnesium turnings are properly activated.[2]
-
Enolization: The Grignard reagent can act as a base, deprotonating the ketone and leading to the starting material upon workup.[2] Performing the reaction at lower temperatures can favor nucleophilic addition over enolization.
-
Addition Rate: Adding the spiro-ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) and then allowing the reaction to warm slowly to room temperature can enhance selectivity and yield.[2]
Troubleshooting Common Grignard Reaction Issues:
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive Grignard reagent due to moisture. | Rigorously dry all glassware and use anhydrous solvents. |
| Poor quality magnesium. | Activate magnesium turnings (e.g., with iodine or 1,2-dibromoethane). | |
| Low yield of tertiary alcohol | Enolization of the ketone. | Perform the reaction at a lower temperature. |
| Steric hindrance. | Use a more reactive organometallic reagent (e.g., organolithium) if possible. | |
| Formation of byproducts | Wurtz coupling. | Add the alkyl halide slowly to the magnesium suspension. |
Stage 4: Separation of Diastereomers
Q5: We are struggling to separate the final diastereomers, this compound and agarospirol, using standard column chromatography. What is a more effective method for large-scale purification?
A5: The separation of these diastereomers is a well-known challenge. A highly effective method involves derivatization:
-
Formation of Phenylurethanes: React the mixture of alcohols with phenylisocyanate to form the corresponding phenylurethane derivatives.[2] These derivatives often have different physical properties, making them easier to separate by column chromatography.
-
Chromatographic Separation: Separate the phenylurethane diastereomers using silica (B1680970) gel column chromatography.
-
Reduction back to Alcohols: Reduce the separated, pure phenylurethanes back to the individual alcohols using a reducing agent like lithium aluminum hydride (LiAlH₄).[2]
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase can be explored for direct separation of the final products.[4][5]
Experimental Protocols
Improved Total Synthesis of (±)-Hinesol and (±)-Agarospirol
This protocol is adapted from an improved synthetic route and is suitable for multi-gram scale synthesis.
Step 1: Photocycloaddition and Retro-Benzilic Acid Rearrangement
-
A solution of methyl 2,4-dioxopentanoate and 1,5-dimethyl-6-methylenecyclohexene in a suitable solvent (e.g., benzene (B151609) or toluene) is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude photocycloadduct is dissolved in a methanolic solution of sodium hydroxide (B78521) and stirred at room temperature for 12-24 hours.
-
The mixture is neutralized with aqueous HCl, and the methanol (B129727) is removed. The product is extracted with an organic solvent, dried, and concentrated to give the crude spirocyclic diketone.
Step 2: Selective Reduction and Protection
-
The carbon-carbon double bond in the five-membered ring of the spirocyclic diketone is selectively reduced using zinc dust.
-
The exocyclic carbonyl group is then protected as a ketal.
Step 3: Conversion to Methylene (B1212753) and Grignard Reaction
-
The cyclic ketone group is converted to a methylene group via a Wittig reaction.[6]
-
The resulting intermediate is then reacted with methylmagnesium bromide in an ethereal solvent to yield a mixture of (±)-Hinesol and (±)-Agarospirol.[6]
Step 4: Diastereomer Separation
-
The mixture of alcohols is reacted with phenylisocyanate in the presence of a base to form the phenylurethane derivatives.
-
The diastereomeric phenylurethanes are separated by column chromatography on silica gel.
-
The individual, pure phenylurethanes are then reduced with lithium aluminum hydride in diethyl ether to yield pure (±)-Hinesol and (±)-Agarospirol.[6]
Quantitative Data Summary
The following table provides an overview of expected yields for the key transformations. Note that yields can vary depending on the reaction scale and specific conditions.
| Reaction Stage | Transformation | Reported Yield (%) | Key Scale-up Considerations |
| Stage 1 | Photochemical [2+2] Cycloaddition & Retro-Benzilic Acid Rearrangement | ~60-70% | Light penetration, reaction concentration, heat dissipation. |
| Stage 2 & 3 | Functional Group Manipulations | ~50-60% (over several steps) | Reagent stoichiometry, temperature control. |
| Stage 4 | Grignard Reaction | ~70-80% | Anhydrous conditions, reagent quality, slow addition. |
| Stage 5 | Diastereomer Separation (via Phenylurethanes) | High recovery | Efficient chromatographic separation is crucial. |
Signaling Pathway and Workflow Diagrams
Overall Synthetic Workflow:
Caption: A simplified workflow for the total synthesis of this compound.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing (-)-Hinesol Detection Sensitivity in HPLC
Welcome to the technical support center for the analysis of (-)-hinesol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the sensitive detection of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high sensitivity for this compound with a standard HPLC-UV setup?
A: this compound is a sesquiterpenoid alcohol. Like many terpenes, it lacks a strong chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[1] Standard UV-Vis detectors rely on the analyte's ability to absorb light at a specific wavelength.[2] Since this compound does not have a significant chromophore, its response to UV detection is inherently low, leading to poor sensitivity and difficulty in detecting trace amounts.
Q2: What are the primary strategies to increase the detection sensitivity of this compound?
A: There are three main approaches to enhance the detection sensitivity of this compound:
-
Chemical Derivatization: This involves a chemical reaction to attach a UV-active or fluorescent tag (a chromophore or fluorophore) to the this compound molecule, making it readily detectable by UV-Vis or fluorescence detectors.[3]
-
Utilizing Universal Detectors: Detectors that do not rely on the optical properties of the analyte, such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD), can be employed.[1][4] These detectors measure the mass of the analyte, making them suitable for non-chromophoric compounds.[5]
-
Employing Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity, allowing for the detection and quantification of this compound at very low concentrations.[6][7]
Q3: What is chemical derivatization and how does it improve sensitivity?
A: Chemical derivatization is a technique used to chemically modify an analyte to enhance its analytical properties. For this compound, which has a hydroxyl (-OH) functional group, derivatization can be used to introduce a molecule with a strong chromophore.[8] This new derivative will have a high UV absorbance, significantly increasing the signal intensity and thus the sensitivity of the HPLC-UV analysis.
Q4: What are the advantages and disadvantages of using ELSD or CAD for this compound analysis?
A: Advantages:
-
Universal Detection: Both ELSD and CAD are mass-based detectors and can detect any non-volatile or semi-volatile analyte, including this compound.[4][5]
-
Gradient Compatibility: Unlike Refractive Index (RI) detectors, both ELSD and CAD are compatible with gradient elution, which is often necessary for separating complex samples.[4]
-
High Sensitivity for Non-Chromophoric Compounds: They offer significantly better sensitivity for compounds like this compound compared to UV detection.[1]
Disadvantages:
-
Destructive Detection: Both are destructive techniques, meaning the sample cannot be collected for further analysis after detection.
-
Non-linear Response: The response of both detectors can be non-linear, which may require more complex calibration models for quantification.[9]
-
Mobile Phase Limitations: They require volatile mobile phases and are sensitive to non-volatile impurities, which can increase background noise.[10]
Troubleshooting Guides
Low Sensitivity with UV Detection
Issue: The peak for this compound is very small or not detectable with a UV detector.
| Possible Cause | Troubleshooting Steps |
| Lack of a Strong Chromophore | This is the most likely cause. Consider the following solutions: • Chemical Derivatization: Introduce a UV-active label to the this compound molecule. See the detailed protocol below. • Alternative Detectors: Switch to a more suitable detector for non-chromophoric compounds, such as an ELSD, CAD, or MS. |
| Incorrect Wavelength Selection | Although this compound lacks a strong chromophore, it may have some absorbance at low UV wavelengths (e.g., 200-215 nm). • Optimize Wavelength: Acquire a UV spectrum of a concentrated this compound standard to identify the wavelength of maximum absorbance. Note that mobile phase components can also absorb at low wavelengths, leading to high background noise. |
| Insufficient Analyte Concentration | The concentration of this compound in the sample may be below the limit of detection (LOD) of the method. • Sample Pre-concentration: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte before injection. |
| General HPLC System Issues | Leaks, improper mobile phase composition, or a degraded column can all lead to reduced sensitivity for all analytes. • System Check: Perform a system suitability test with a known standard to ensure the HPLC system is functioning correctly. Check for leaks, ensure the mobile phase is correctly prepared and degassed, and verify column performance. |
Issues with Chemical Derivatization
Issue: Poor peak shape (tailing, fronting, or broadening) after derivatization.
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization Reaction | Unreacted this compound and derivatizing reagent can interfere with the chromatography. • Optimize Reaction Conditions: Ensure the reaction time, temperature, and reagent concentrations are optimal. A slight excess of the derivatizing reagent is often used to drive the reaction to completion. |
| Excess Derivatizing Reagent | A large excess of the derivatizing reagent can lead to a broad solvent front or interfere with the analyte peak. • Quench the Reaction: After the desired reaction time, add a quenching agent to consume the excess derivatizing reagent. • Sample Cleanup: Use a simple extraction or SPE step to remove the excess reagent and by-products before HPLC analysis. |
| Secondary Interactions on the Column | The derivatized analyte may have different chemical properties that lead to interactions with the stationary phase.[11] • Mobile Phase pH Adjustment: If the derivative is basic, interactions with residual silanol (B1196071) groups on the column can cause tailing. Lowering the mobile phase pH can suppress this interaction. • Use of an End-capped Column: Employ a high-quality, end-capped column to minimize silanol interactions. |
| Column Overload | Injecting too much of the derivatized sample can lead to peak fronting.[4] • Dilute the Sample: Reduce the concentration of the sample being injected. |
Troubleshooting ELSD and CAD
Issue: High baseline noise or low signal-to-noise ratio with ELSD or CAD.
| Possible Cause | Troubleshooting Steps |
| Non-volatile Impurities in the Mobile Phase | ELSD and CAD are sensitive to non-volatile contaminants in the solvents.[10] • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and additives. • Check Water Quality: Ensure the water used is of high purity (e.g., Milli-Q). |
| Improper Detector Settings | The evaporator/drift tube temperature and nebulizer gas flow rate are critical parameters.[12] • Optimize Evaporator Temperature: For semi-volatile compounds like some terpenes, a lower temperature may be required to prevent analyte loss and increase sensitivity.[13] However, the temperature must be high enough to evaporate the mobile phase. Start with a mid-range temperature and optimize based on the signal-to-noise ratio. • Optimize Gas Flow Rate: Adjust the nebulizer gas flow rate to achieve stable nebulization and a low baseline.[14] |
| Column Bleed | The stationary phase from the column can "bleed" and be detected by ELSD or CAD, causing a high and noisy baseline. • Use a Robust Column: Select a column known for low bleed. • Column Flushing: Thoroughly flush the column with the mobile phase before connecting it to the detector. |
| Gas Supply Issues | Impurities or fluctuations in the nitrogen gas supply can cause baseline instability. • Use High-Purity Nitrogen: Ensure the nitrogen gas is of high purity and filtered. • Check for Pressure Fluctuations: Use a stable gas supply with a reliable regulator. |
Quantitative Data Comparison
The following table provides a representative comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for sesquiterpenoids using different HPLC detection methods. Actual values for this compound may vary depending on the specific instrumentation and method conditions.
| Detection Method | Analyte Type | Representative LOD | Representative LOQ | Reference |
| HPLC-UV (Direct) | Sesquiterpenoid (without strong chromophore) | > 1 µg/mL | > 3 µg/mL | General knowledge |
| HPLC-UV (with Derivatization) | Derivatized Alcohol/Amine | pM to nM range | pM to nM range | [1] |
| HPLC-ELSD | Sesquiterpene Lactones | 2.00 - 6.79 µg/mL | 6.00 - 20.40 µg/mL | [15] |
| HPLC-CAD | Non-chromophoric antibiotic | 2 µg/mL | 5 µg/mL | [9][16] |
| HPLC-MS | Terpenes and Cannabinoids | Sub-ng/mL to pg/mL | ng/mL to pg/mL | [17] |
LOD and LOQ are typically defined as a signal-to-noise ratio of 3 and 10, respectively.[18][19]
Experimental Protocols
Protocol 1: Pre-column Derivatization of this compound with Benzoyl Chloride for HPLC-UV Detection
This protocol describes a general procedure for the derivatization of the hydroxyl group of this compound with benzoyl chloride to introduce a UV-active benzoyl group.[20][21]
Materials:
-
This compound standard or sample extract
-
Benzoyl chloride (derivatization reagent)[8]
-
Pyridine (B92270) (catalyst and solvent)
-
Methanol (B129727) (quenching agent)
-
Dichloromethane (B109758) or other suitable organic solvent
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
HPLC-grade solvents for analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound standard or the dried sample extract in a small volume of pyridine in a clean, dry vial.
-
Derivatization Reaction: Add an excess of benzoyl chloride to the sample solution. A molar excess of 10-fold or higher is recommended to ensure complete reaction.[8]
-
Incubation: Cap the vial tightly and incubate the reaction mixture. The reaction can often be performed at room temperature, but gentle heating (e.g., 60°C) may be required to expedite the process. The reaction time can range from 30 minutes to several hours; optimization is recommended.
-
Quenching: After the incubation period, cool the vial to room temperature and add a small amount of methanol to quench the excess benzoyl chloride.
-
Extraction: Add dichloromethane and 5% sodium bicarbonate solution to the vial. Vortex thoroughly to extract the derivatized this compound into the organic layer and remove excess reagents and pyridine into the aqueous layer.
-
Washing: Separate the organic layer and wash it with deionized water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Analysis: The sample is now ready for injection into the HPLC-UV system. Monitor the chromatogram at a wavelength where the benzoyl group has strong absorbance (typically around 230-254 nm).
Protocol 2: HPLC-ELSD/CAD Method for this compound Analysis
This protocol provides a general framework for developing an HPLC method for this compound using an ELSD or CAD.
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B) is typically used. Ensure both solvents are volatile and of high purity.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40°C.
ELSD/CAD Settings (starting points for optimization):
-
Evaporator/Drift Tube Temperature: 40-60°C. Lower temperatures may be better for semi-volatile compounds.[13]
-
Nebulizer Gas (Nitrogen) Pressure/Flow: 3-4 bar or as recommended by the manufacturer.
-
Gain (ELSD) / Power Function (CAD): Start with a mid-range setting and adjust based on signal intensity.
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Blank Injection: Inject the mobile phase or a blank sample to ensure a stable baseline.
-
Standard Injection: Inject a known concentration of this compound to determine its retention time and response.
-
Optimization: Adjust the gradient profile and detector settings (evaporator temperature and gas flow) to achieve optimal separation and sensitivity.
-
Sample Analysis: Once the method is optimized, inject the samples for analysis.
Protocol 3: HPLC-MS Method for this compound Analysis
This protocol outlines a general approach for the analysis of this compound using HPLC coupled with mass spectrometry.
HPLC System (as in Protocol 2)
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI may be more suitable for less polar compounds like sesquiterpenoids.
-
Ionization Mode: Positive or negative ion mode. This should be optimized by infusing a standard of this compound.
-
Mass Analyzer: Triple quadrupole (for targeted analysis) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for identification and quantification.
-
Data Acquisition: Selected Ion Monitoring (SIM) for high sensitivity quantification of the parent ion of this compound, or full scan for qualitative analysis.
Procedure:
-
Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Optimization of MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization source parameters (e.g., capillary voltage, gas flows, temperature) and fragmentation for MS/MS analysis if required.
-
HPLC-MS Analysis: Equilibrate the HPLC system and inject the samples. The eluent from the HPLC is directed into the mass spectrometer.
-
Data Analysis: Process the chromatograms and mass spectra to identify and quantify this compound.
Visualizations
Caption: Workflow for pre-column derivatization of this compound.
Caption: Logical workflow for troubleshooting low sensitivity.
References
- 1. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. benchchem.com [benchchem.com]
- 12. blog.krssltd.com [blog.krssltd.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. peakscientific.com [peakscientific.com]
- 15. mastelf.com [mastelf.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Minimizing degradation of (-)-Hinesol during experimental procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (-)-Hinesol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a sesquiterpenoid alcohol, a type of naturally occurring organic compound. Its stability is crucial because degradation can lead to a loss of biological activity, the formation of impurities that may have unwanted effects, and inaccurate experimental results. Maintaining the structural integrity of this compound is essential for reliable and reproducible research.
Q2: What are the primary factors that cause the degradation of this compound?
A2: Based on the general behavior of sesquiterpenoids, the primary factors that can cause the degradation of this compound are:
-
Heat: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical degradation.
-
Oxygen: As with many organic molecules, this compound can be susceptible to oxidation.
-
pH: Extreme acidic or alkaline conditions can catalyze degradation or rearrangement reactions.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound should be kept in a tightly sealed container at -20°C, protected from light.[1][2] For short-term storage, refrigeration at 2-8°C may be adequate, but it is crucial to minimize exposure to light and air. It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The choice of solvent will depend on the specific experimental requirements. For cell-based assays, DMSO is a common choice. It is important to use high-purity, anhydrous solvents whenever possible to minimize potential contaminants that could promote degradation.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, general degradation pathways for sesquiterpenoids suggest that oxidation could lead to the formation of epoxides, ketones, or other oxygenated derivatives. Acid-catalyzed rearrangements are also a possibility for sesquiterpenes.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments over time. | Degradation of this compound stock solution. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions to minimize freeze-thaw cycles and contamination.- Store stock solutions at -20°C or lower, protected from light.- Consider adding a suitable antioxidant to the solvent (e.g., BHT, BHA) at a low concentration, after verifying its compatibility with the experimental system. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | Degradation of this compound during sample preparation or analysis. | - Sample Preparation: - Prepare samples immediately before analysis. - Keep samples on ice or in a cooled autosampler. - Protect samples from light by using amber vials.- Analytical Method: - Avoid high temperatures in the GC inlet or column if thermal degradation is suspected. - Use a mobile phase with a neutral pH for HPLC if acid or base-catalyzed degradation is a concern. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to inconsistent handling. | - Standardize all experimental procedures, including incubation times, temperatures, and light exposure.- Ensure all reagents and solvents are of the same quality.- Use a consistent procedure for preparing and handling this compound solutions. |
| Color change or precipitation in the this compound solution. | Significant degradation or reaction with components in the solvent or medium. | - Discard the solution.- Prepare a fresh solution using a higher purity solvent.- Investigate potential incompatibilities with other components in the solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to identify potential degradation products and sensitive conditions.
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC or GC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C), protected from light, for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample wrapped in aluminum foil.
-
Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.
-
Analysis: Analyze all samples at each time point by a suitable analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Preparation and Handling of this compound for Biological Assays
This protocol provides best practices for preparing and using this compound solutions in biological experiments to minimize degradation.
1. Materials:
-
This compound
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
2. Procedure:
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
Protect the working solutions from prolonged exposure to light.
-
Discard any unused portion of the thawed stock aliquot and diluted working solutions after the experiment. Do not re-freeze.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Acid-catalyzed rearrangement, dehydration | Decrease in this compound peak, appearance of new peaks with different retention times. |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Base-catalyzed reactions (less common for alcohols) | Potential for minor degradation. |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the alcohol or double bond | Formation of more polar degradation products (e.g., epoxides, ketones). |
| Thermal Degradation | 60°C | Thermally induced oxidation or rearrangement | Similar to oxidation, but potentially different product profile. |
| Photodegradation | UV light (254/365 nm) | Photochemical reactions (e.g., isomerization, oxidation) | Formation of various degradation products. |
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Optimizing (-)-Hinesol Dosage in Animal Models
Welcome to the technical support center for researchers utilizing (-)-hinesol in animal models. This resource is designed for scientists and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting. While published in vivo data for this compound is limited, this guide offers a framework based on its known mechanisms of action and best practices for working with sesquiterpenoids in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has been shown to exert its effects through multiple signaling pathways. In cancer cell lines, it induces apoptosis and cell cycle arrest at the G0/G1 phase by downregulating the MEK/ERK and NF-κB pathways.[1][2] It also modulates the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] Additionally, this compound has demonstrated anti-inflammatory properties by inhibiting the Src-mediated NF-κB and chemokine signaling pathways.[5]
Q2: What are the potential therapeutic applications of this compound in animal models?
A2: Based on its mechanism of action, this compound is a promising candidate for in vivo studies in several areas:
-
Oncology: Investigating its anti-tumor effects, particularly in non-small cell lung cancer and leukemia.[1][2][3][4]
-
Inflammation: Evaluating its potential in models of inflammatory diseases such as colitis.[5]
-
Neuroprotection: Exploring its effects in models of neurodegenerative diseases.
Q3: Are there any established in vivo dosages for this compound?
A3: Currently, there is a lack of established and widely published in vivo dosage data specifically for purified this compound in animal models. Researchers will need to perform dose-response studies to determine the optimal dosage for their specific animal model and disease indication.
Q4: What is a recommended starting dose for a dose-response study?
A4: For a novel compound like this compound with limited in vivo data, it is crucial to start with a low, non-toxic dose and gradually escalate. A conservative starting point could be in the range of 1-10 mg/kg, administered via an appropriate route. This initial dose can be estimated based on in vitro efficacy data (e.g., IC50 values) and data from structurally similar sesquiterpenoids, if available.
Q5: What administration routes are suitable for this compound?
A5: The choice of administration route depends on the experimental goals and the physicochemical properties of this compound. Common routes for preclinical studies include:
-
Oral (PO): Suitable for assessing oral bioavailability and clinical potential. Requires formulation to improve solubility if needed.
-
Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial efficacy and pharmacokinetic studies.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound and similar natural compounds.
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient Dosage: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: this compound may have low oral bioavailability.- Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated.- Inappropriate Route of Administration: The chosen route may not be optimal for reaching the target tissue. | - Conduct a Dose-Response Study: Test a wider range of doses.- Optimize Formulation: Use solubility-enhancing excipients (e.g., cyclodextrins, lipids) for oral administration.- Pharmacokinetic (PK) Studies: Determine the compound's half-life to inform dosing frequency.- Test Alternative Administration Routes: Evaluate IV or IP routes. |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy, ruffled fur) | - Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.- Off-target effects: The compound may have unintended biological effects. | - Dose De-escalation: Immediately reduce the dose or halt the study to determine the MTD.- Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation.- Monitor Clinical Signs: Carefully document all clinical signs of toxicity.- Histopathology: Conduct histopathological analysis of major organs to identify potential toxicity. |
| High Variability in Results | - Inconsistent Formulation: The compound is not uniformly suspended or dissolved.- Inaccurate Dosing: Errors in calculating or administering the dose.- Animal-to-animal Variation: Biological differences between animals. | - Ensure Homogeneous Formulation: Use appropriate mixing techniques (e.g., sonication, vortexing) before each administration.- Standardize Dosing Technique: Ensure all personnel are properly trained on the administration technique.- Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variation. |
| Compound Precipitation in Formulation | - Poor Solubility: this compound may have low solubility in aqueous vehicles. | - Screen Different Vehicles: Test a panel of biocompatible solvents (e.g., DMSO, PEG400, ethanol) and surfactants (e.g., Tween 80, Cremophor EL). The final concentration of organic solvents should be minimized to avoid toxicity.- Prepare Fresh Formulations: Prepare the dosing solutions immediately before administration to prevent precipitation. |
Experimental Protocols
The following are generalized protocols for conducting in vivo studies with this compound. Disclaimer: These are template protocols and must be adapted and optimized for your specific experimental design and institutional guidelines.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks old).
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline)
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
Group 5: 300 mg/kg this compound (n=3-5 animals per group)
Administration:
-
Prepare this compound formulations in the chosen vehicle.
-
Administer a single dose via the intended route (e.g., oral gavage or IP injection).
-
Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) immediately after dosing and daily for 14 days.
-
At the end of the study, collect blood for hematology and serum chemistry analysis, and perform a gross necropsy and histopathology of major organs.
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs of toxicity.
Protocol 2: Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer model.
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors from a human cancer cell line (e.g., A549 non-small cell lung cancer).
Grouping:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound (e.g., 1/2 of MTD)
-
Group 3: High dose this compound (e.g., MTD)
-
Group 4: Positive control (standard-of-care chemotherapy) (n=8-10 animals per group)
Administration:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Administer this compound or vehicle daily (or as determined by PK studies) for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and clinical signs throughout the study.
Data Analysis: Compare tumor growth inhibition between the treatment groups and the vehicle control group.
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Dosage Optimization
Caption: A stepwise workflow for optimizing this compound dosage in animal models.
Troubleshooting Logic for In Vivo Experiments
Caption: A logical approach to troubleshooting common issues in this compound in vivo studies.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of (-)-Hinesol and β-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
(-)-Hinesol and β-eudesmol, two structurally related sesquiterpenoids, have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds, often co-occurring in the essential oils of various medicinal plants, exhibit promising anticancer and anti-inflammatory properties. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Anticancer Efficacy: A Head-to-Head Comparison
Experimental evidence suggests that while both this compound and β-eudesmol possess cytotoxic effects against cancer cells, their potency can vary depending on the cell line. A key study directly comparing their activity in human leukemia (HL-60) cells found this compound to be significantly more potent.
In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | HL-60 (Human Leukemia) | MTT Assay | 4.9 µg/mL (22.1 µM) | [1] |
| β-Eudesmol | HL-60 (Human Leukemia) | MTT Assay | 10.4 µg/mL (46.8 µM) | [1] |
| β-Eudesmol | HuCCT-1 (Cholangiocarcinoma) | MTT Assay | 16.80 ± 4.41 µg/mL | [2] |
| β-Eudesmol | KKU-100 (Cholangiocarcinoma) | SRB Assay | 47.62 ± 9.54 µM (24h) | [3] |
| This compound | A549 (Non-small cell lung) | MTT Assay | Dose-dependent inhibition | [4] |
| This compound | NCI-H1299 (Non-small cell lung) | MTT Assay | Dose-dependent inhibition | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound has a lower IC50 value against HL-60 cells, suggesting it is approximately twice as effective as β-eudesmol in inhibiting the proliferation of this particular cancer cell line.[1]
Mechanism of Action: Converging and Diverging Pathways
Both sesquiterpenoids exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation.
Signaling Pathways
This compound has been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells by downregulating the MEK/ERK and NF-κB pathways.[4][5] Similarly, β-eudesmol induces apoptosis in human leukemia HL-60 cells through a JNK-dependent mitochondrial pathway and has been reported to suppress the NF-κB signaling pathway in mast cells.[6][7]
While both compounds converge on the NF-κB pathway, their effects on the MAPK signaling cascade appear to differ, with this compound targeting the MEK/ERK axis and β-eudesmol acting via JNK activation. This divergence may contribute to their differential efficacy in various cancer types.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies are crucial. Below are summaries of the key experimental protocols employed in the referenced studies.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or β-eudesmol for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the compounds of interest as described above.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
Both this compound and β-eudesmol are promising natural compounds with demonstrated anticancer properties. The available data suggests that this compound may exhibit superior potency against certain cancer cell lines, such as human leukemia HL-60 cells.[1][5] Their mechanisms of action, while sharing some common pathways like NF-κB inhibition, also show distinct features in their modulation of the MAPK signaling cascade.
Further research, including head-to-head comparisons in a broader range of cancer models and in vivo studies, is warranted to fully elucidate their therapeutic potential and to identify the specific cancer types for which each compound may be most effective. The detailed experimental protocols provided herein should facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Eudesmol induces JNK-dependent apoptosis through the mitochondrial pathway in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Validation of (-)-Hinesol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of (-)-hinesol: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable results in research and drug development. This document outlines the performance characteristics of each method, supported by representative experimental data and detailed protocols.
Method Performance Comparison
The following tables summarize the key validation parameters for the quantification of this compound using GC-MS and LC-MS/MS. These values are representative of what can be achieved with properly optimized and validated methods.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (%) | 98.3–101.6 | 97.35–102.02[1] |
| Precision (RSD %) | ||
| - Intra-day | ≤ 2.56 | < 1.93[1] |
| - Inter-day | ≤ 2.56[2] | < 5.17[1] |
| Limit of Detection (LOD) | < 15 ng/mL | 0.002–0.630 mg/L[1] |
| Limit of Quantification (LOQ) | 0.15 mg/L[3] | 0.005–2.930 mg/L[1] |
| Recovery (%) | 89.72–117.42[4] | 97.35 to 102.02[1] |
Table 2: Summary of Typical GC-MS and LC-MS/MS Method Conditions
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[1] |
| Mobile Phase/Carrier Gas | Helium | Gradient of acetonitrile (B52724) and 0.5% formic acid (v/v)[1] |
| Flow Rate | 1.0 mL/min | 0.25 mL/min |
| Injection Volume | 1 µL | 10 µL[1] |
| Temperature Program | Oven: 70°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | Column: 40°C[1] |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM)[1] |
Experimental Protocols
Detailed methodologies for the validation of analytical methods are crucial for reproducibility and comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
a. Sample Preparation:
-
Accurately weigh 0.5 g of the powdered sample (e.g., from Atractylodes lancea rhizome) and extract with n-hexane.
-
Filter the extract and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane (B92381) for GC-MS analysis.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
a. Sample Preparation:
-
Dilute the sample extract with 10% acetonitrile.[1]
-
Sonicate the solution for 2 minutes at room temperature.[1]
-
Filter the solution through a 0.22 µm membrane before injection.[1]
b. Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and 0.5% formic acid (v/v).[1]
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
-
MS/MS Detector:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.
-
Visualized Workflow
The following diagram illustrates the general workflow for the validation of an analytical method, from initial development to routine application.
References
- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synergistic effects of (-)-Hinesol with other chemotherapy agents.
A Comparative Guide to the Anticancer Properties of (-)-Hinesol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current state of research on the anticancer effects of this compound, a sesquiterpenoid isolated from Atractylodes lancea. While direct experimental data on the synergistic effects of this compound with other chemotherapy agents is not currently available in published literature, this document summarizes its activity as a standalone agent and explores its potential in combination therapies based on the activities of related compounds.
Monotherapy Performance of this compound
This compound has demonstrated notable anticancer activity in several cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | 4.9 µg/mL (22.1 µM) | [1] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed dose-dependent inhibition up to 25 µg/mL | [2][3] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed dose-dependent inhibition up to 25 µg/mL | [2] |
Effects on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| HL-60 | Induces nuclear and DNA fragmentation | Not specified | [1][4] |
| A549 | Apoptotic cells increased to 21.2% at 2 µg/mL and 36.0% at 8 µg/mL | Arrest at G0/G1 phase | [2][5] |
Signaling Pathways Modulated by this compound
Research indicates that this compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival and proliferation.
JNK Signaling Pathway in Leukemia Cells
In human leukemia HL-60 cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4]
Caption: this compound-induced JNK pathway activation leading to apoptosis.
MEK/ERK and NF-κB Signaling Pathways in Non-Small Cell Lung Cancer
In non-small cell lung cancer A549 cells, this compound has been found to downregulate the MEK/ERK and NF-κB pathways.[2][3] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, and an increase in the pro-apoptotic protein Bax.[3]
Caption: this compound inhibits MEK/ERK and NF-κB pathways in NSCLC.
Potential for Synergistic Effects: A Forward Look
While direct experimental evidence is lacking for this compound, the broader class of sesquiterpenes has shown promise in sensitizing cancer cells to conventional chemotherapy. For instance, other sesquiterpenes have been reported to enhance the efficacy of drugs like doxorubicin (B1662922) and paclitaxel. This suggests a potential for this compound to act synergistically with other agents, possibly by overcoming drug resistance mechanisms or by targeting cancer cells through complementary pathways. Further research is warranted to investigate these potential synergistic interactions.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the anticancer effects of this compound as a monotherapy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24 to 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at 4°C.[6]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[6][7]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to study their expression levels.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a method like the Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-JNK, p-ERK, Bcl-2, Bax), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: Capture the signal and analyze the band intensities to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Comparative Efficacy of (-)-Hinesol: A Bioassay-Guided Isolation and Validation of its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioassay-guided isolation and validated anticancer activity of (-)-hinesol, a sesquiterpenoid derived from the medicinal plant Atractylodes lancea. The document details the isolation process, compares its efficacy against other compounds from the same source, and outlines the molecular pathways through which it exerts its effects. Experimental data is presented to support the findings, offering valuable insights for researchers in oncology and natural product-based drug discovery.
Bioassay-Guided Isolation of this compound
This compound is a key bioactive constituent of the rhizomes of Atractylodes lancea. Its isolation is often achieved through a bioassay-guided fractionation process, where successive fractions of the plant extract are tested for their biological activity (e.g., cytotoxicity against cancer cell lines) to direct the purification of the active compound(s).
A representative workflow for the bioassay-guided isolation of this compound involves initial extraction with ethanol (B145695), followed by liquid-liquid partitioning to separate compounds based on polarity. The resulting fractions are then subjected to various chromatographic techniques, with each step guided by bioassays to identify the most potent fractions, ultimately leading to the isolation of pure this compound.
Comparative Anticancer Activity
Studies have demonstrated that this compound possesses potent anticancer properties, particularly against leukemia and non-small cell lung cancer cell lines. Its activity has been compared with other compounds isolated from Atractylodes lancea, such as β-eudesmol and atractylodin (B190633).
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of this compound and Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Source |
| This compound | HL-60 (Leukemia) | 22.1 | 4.9 | [1] |
| β-Eudesmol | HL-60 (Leukemia) | 46.8 | 10.4 | [1] |
| A. lancea Essential Oil | HL-60 (Leukemia) | - | 9.6 | [1] |
| This compound | CL-6 (Cholangiocarcinoma) | ~91.0 | - | [2] |
| β-Eudesmol | CL-6 (Cholangiocarcinoma) | 21.5 ± 2.12 | - | [2] |
| Atractylodin | CL-6 (Cholangiocarcinoma) | 24.0 ± 1.98 | - | [2] |
| 5-Fluorouracil (5-FU) | CL-6 (Cholangiocarcinoma) | - | 107.72 ± 1.69 | [2] |
Data presented as mean or mean ± SD where available.
The data indicates that this compound has significantly stronger growth-inhibitory and apoptosis-inducing activities in leukemia cells compared to β-eudesmol[1][3][4]. Interestingly, in cholangiocarcinoma cells, β-eudesmol and atractylodin show higher potency than this compound[2]. Furthermore, combinations of these compounds have been shown to produce synergistic anticancer effects[5].
Validated Biological Activities of this compound
The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Table 2: Summary of Validated Biological Activities of this compound
| Activity | Cell Line(s) | Observations |
| Antiproliferative Activity | A549, NCI-H1299 (Non-small cell lung cancer) | Dose- and time-dependent inhibition of cell proliferation. |
| Apoptosis Induction | HL-60, A549 | Increased number of apoptotic cells, characterized by nuclear and DNA fragmentation[3][4]. |
| Cell Cycle Arrest | A549 | Concentration-dependent increase in the percentage of cells in the G0/G1 phase and a decrease in the G2/M phase. |
| Modulation of Apoptotic Proteins | A549 | Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. |
| Downregulation of Signaling Pathways | A549 | Decreased phosphorylation of key proteins in the MEK/ERK and NF-κB pathways. |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival. The primary pathways affected are the MEK/ERK and NF-κB pathways.
By inhibiting the phosphorylation of MEK and IκBα, this compound effectively downregulates the MEK/ERK and NF-κB signaling pathways. This leads to a decrease in the expression of proteins that promote cell proliferation (Cyclin D1) and survival (Bcl-2), and an increase in pro-apoptotic proteins like Bax, ultimately leading to cancer cell death.
Experimental Protocols
-
Extraction: Dried rhizomes of Atractylodes lancea are powdered and extracted with 95% ethanol at room temperature. The solvent is then evaporated to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Bioassay: The cytotoxic activity of each fraction is evaluated using the MTT assay on a relevant cancer cell line (e.g., HL-60 or A549).
-
Chromatographic Separation: The most active fraction (typically the petroleum ether or ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate).
-
Iterative Purification: The resulting sub-fractions are again tested for their cytotoxic activity, and the most potent sub-fraction is further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, control compounds, or vehicle for 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is calculated from the dose-response curve.
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity.
-
Protein Extraction: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-MEK, total MEK, phospho-ERK, total ERK, phospho-IκBα, Bcl-2, Bax, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Research and Development of Atractylodes lancea (Thunb) DC. as a Promising Candidate for Cholangiocarcinoma Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective fraction of Atractylodes lancea (Thunb.) DC. and its growth inhibitory effect on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Novel Sesquiterpenoid Glycosides from the Rhizomes of Atractylodes lancea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Hinesol from Diverse Natural Flora
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Hinesol Sources, Experimental Data, and Associated Signaling Pathways.
This compound, a bicyclic sesquiterpenoid, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its anticancer properties. This guide provides a comparative overview of this compound derived from various natural sources, presenting quantitative data, detailed experimental protocols for its extraction and purification, and visualizations of its known signaling pathways to support further research and drug development endeavors.
Quantitative Comparison of this compound Content
The concentration of this compound varies considerably among different plant species and even within the same species due to genetic and environmental factors. The primary sources of this compound are plants from the Atractylodes genus, with some reports of its presence in Valeriana species. The following table summarizes the quantitative data on this compound content from different natural sources as reported in various studies. It is important to note that direct comparisons should be made with caution due to variations in analytical methodologies across studies.
| Natural Source | Plant Part | Hinesol (B1673248) Content (% of Essential Oil or Dry Weight) | Analytical Method | Reference |
| Atractylodes lancea (Dabieshan chemotype) | Rhizome | Higher than Maoshan chemotype | GC-MS | [1][2] |
| Atractylodes lancea (Maoshan chemotype) | Rhizome | Lower than Dabieshan chemotype | GC-MS | [1][2] |
| Atractylodes lancea (from Anhui, China) | Rhizome | Ratio of hinesol:β-eudesmol:atractylon:atractylodin was 17.06:4.55:0:1 | GC-MS | [3] |
| Atractylodes lancea (from Hubei, China) | Rhizome | Ratio of hinesol:β-eudesmol:atractylon:atractylodin was 7.43:6.23:0:1 | GC-MS | [3] |
| Atractylodes chinensis | Rhizome | Identified as a quality marker | GC-MS | [3][4] |
| Valeriana jatamansi | Roots/Rhizomes | 0.28 ± 0.01% of essential oil | GC-MS |
Experimental Protocols
The extraction and purification of this compound from its natural sources are critical steps for its characterization and biological evaluation. Below are detailed methodologies for key experiments.
Extraction of Essential Oil
A common method for obtaining hinesol-rich essential oil from plant material is hydrodistillation.
-
Sample Preparation: The dried rhizomes of the plant material (e.g., Atractylodes lancea) are ground into a coarse powder.
-
Hydrodistillation: The powdered plant material is placed in a round-bottom flask with distilled water. The flask is then heated, and the steam, carrying the volatile essential oils, is passed through a condenser. The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.
-
Separation: The essential oil, being less dense than water, forms a layer on top and can be separated using a separatory funnel.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
Isolation and Purification of this compound
The isolation of this compound from the essential oil is typically achieved through chromatographic techniques.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of n-hexane and ethyl acetate, is used to elute the compounds from the column. The polarity of the solvent mixture is gradually increased.
-
Fraction Collection: Fractions are collected sequentially as the solvent runs through the column.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is often employed.
-
Mobile Phase: A mixture of solvents like methanol (B129727) and water or acetonitrile (B52724) and water is used as the mobile phase.
-
Detection: A UV detector is typically used for the detection of the eluted compounds.
-
Purification: Preparative HPLC can be used for the final purification of this compound to a high degree of purity.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.
-
Gas Chromatograph (GC): The essential oil sample is injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase in the GC column.
-
Mass Spectrometer (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
-
Identification: The mass spectrum of this compound from the sample is compared with the mass spectrum of a known standard or with a library of mass spectra for identification.
-
Quantification: The amount of this compound in the sample can be determined by comparing the peak area of hinesol in the chromatogram with the peak area of a known concentration of a standard.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures related to this compound, the following diagrams have been generated using Graphviz.
Concluding Remarks
This comparative guide highlights that Atractylodes lancea, particularly the Dabieshan chemotype, is a rich source of this compound. The provided experimental protocols offer a foundation for the extraction, isolation, and analysis of this promising bioactive compound. The visualization of the signaling pathways modulated by this compound, including the MEK/ERK, NF-κB, and JNK pathways, provides valuable insights into its molecular mechanisms of action, particularly in the context of its anticancer effects.[8][9] Further research focusing on standardized methodologies for quantitative analysis across different natural sources would be beneficial for a more direct comparison and for the quality control of hinesol-containing products. The synergistic potential of this compound with other bioactive compounds found in its natural sources also warrants further investigation for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Authenticating the geographic origins of Atractylodes lancea rhizome chemotypes in China through metabolite marker identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of quality markers in the rhizome of <i>Atractylodes chinensis</i> using GC–MS fingerprint and network pharmacology - Arabian Journal of Chemistry [arabjchem.org]
- 5. agilent.com [agilent.com]
- 6. [Kromasil®] Why HPLC in purification [kromasil.com]
- 7. gilson.com [gilson.com]
- 8. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Hinesol and Paclitaxel on Lung Cancer Cell Lines
In the landscape of oncological research, the quest for effective therapeutic agents against lung cancer remains a paramount challenge. This guide provides a detailed, objective comparison between the naturally derived sesquiterpenoid, (-)-hinesol, and the well-established chemotherapeutic drug, paclitaxel (B517696), focusing on their respective impacts on lung cancer cell lines. This analysis is intended for researchers, scientists, and professionals in drug development, offering a compendium of experimental data, methodological insights, and pathway visualizations to inform future research and therapeutic strategies.
I. Comparative Efficacy and Cellular Effects
This compound, a major component of the essential oil from Atractylodes lancea, has demonstrated significant antitumor properties in non-small cell lung cancer (NSCLC) cells.[1][2] In parallel, paclitaxel, originally isolated from the Pacific yew tree, is a cornerstone of current chemotherapy regimens for various cancers, including lung cancer.[3][4][5][] While direct comparative studies are limited, existing data from independent research allows for a side-by-side evaluation of their effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation: A Tabular Comparison
The following tables summarize the quantitative data on the effects of this compound and paclitaxel on lung cancer cell lines, compiled from multiple studies.
Table 1: Cytotoxicity of this compound and Paclitaxel in Lung Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Incubation Time | Results | Reference |
| This compound | A549, NCI-H1299 | MTT Assay | 0-25 µg/mL | 24, 48 h | Dose- and time-dependent inhibition of proliferation. | [7] |
| Paclitaxel | A549, H1299 | DNA content analysis | 0.002 - 1.0 µM | 24 h | Progressive G2/M arrest with increasing concentration. | [8] |
| Paclitaxel | 14 NSCLC cell lines | Not specified | Not specified | 3, 24, 120 h | Median IC50 >32 µM (3h), 25 µM (24h), 5.0 µM (120h). | [9] |
| Paclitaxel | NCI-H460 | SRB Assay | Not specified | Not specified | GI50 significantly lower than pirfenidone. | [10] |
Table 2: Induction of Apoptosis by this compound and Paclitaxel
| Compound | Cell Line | Method | Concentration | Incubation Time | Key Findings | Reference |
| This compound | A549 | Flow Cytometry | 2 and 8 µg/mL | 24 h | Apoptotic cells increased to 21.2% and 36% respectively. | [7] |
| Paclitaxel | NSCLC cell lines | Methylene blue-azure A-eosin staining | Not specified | 24 h | 22% to 69% increase in apoptotic cells. | [11] |
| Paclitaxel | NSCLC cell lines | TUNEL assay | Not specified | Not specified | 19.9% to 73.0% of cells with nuclear fragmentation. | [11] |
| Paclitaxel | A549, H1299 | Sub-G1 analysis | 0.025 µM | 24 h | Maximum apoptosis of ~28% in both cell lines. | [8] |
Table 3: Cell Cycle Arrest Induced by this compound and Paclitaxel
| Compound | Cell Line | Method | Concentration | Key Findings | Reference |
| This compound | A549 | Flow Cytometry | 2 and 8 µg/mL | Concentration-dependent increase in G0/G1 phase and decrease in G2/M phase. | [7] |
| Paclitaxel | A549, H1299 | DNA content analysis | Concentration-dependent | Progressive G2/M arrest. | [8] |
| Paclitaxel | AGS cells | PI staining, Flow Cytometry | Not specified | Induces mitotic arrest at the G2/M phases. | [12] |
| Paclitaxel | PC9 | Not specified | Not specified | Induced G1 phase arrest. | [13] |
II. Mechanisms of Action and Signaling Pathways
The anticancer activities of this compound and paclitaxel are mediated through distinct signaling pathways, ultimately leading to cell death.
This compound: Targeting Pro-Survival Pathways
This compound exerts its effects by inhibiting key signaling pathways that promote cancer cell survival and proliferation.[1][2] It downregulates the MEK/ERK and NF-κB pathways.[7] This leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1, while simultaneously upregulating the pro-apoptotic protein Bax.[1][7]
Paclitaxel: Microtubule Stabilization and Apoptotic Induction
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial for cell division.[5][] This disruption of microtubule dynamics leads to a blockage of mitosis at the G2/M phase, ultimately triggering apoptosis.[12][14] The apoptotic cascade induced by paclitaxel is complex and can involve both caspase-dependent and -independent pathways.[15][16] Key molecular events include the activation of caspase-3, and the involvement of Bcl-2 family proteins such as Bim, Bax, and Bcl-2.[3][11][14] Furthermore, paclitaxel has been shown to suppress the EGFR/PI3K/AKT/mTOR and PI3K/Akt signaling pathways in certain lung cancer cell lines.[13][17]
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and paclitaxel.
A. Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Lung cancer cells (e.g., A549, NCI-H1299) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
-
Cells are then treated with various concentrations of this compound or paclitaxel for specified time periods (e.g., 24, 48 hours). Control wells receive the vehicle (e.g., DMSO) at the corresponding highest concentration.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
-
B. Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cells are seeded and treated with the compounds as described for the MTT assay.
-
After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
5 µL of FITC-conjugated Annexin V and 5 µL of PI are added to the cell suspension.
-
The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Binding Buffer is added to each tube.
-
The stained cells are analyzed by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
C. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cells are treated with the compounds as previously described.
-
After incubation, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with a solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) for 30 minutes at 37°C in the dark.
-
The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
-
D. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Cells are treated with the compounds, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cyclin D1, p-ERK, p-p65, Caspase-3, GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is typically used as a loading control.
-
IV. Logical Comparison and Conclusion
This guide presents a comparative overview of this compound and paclitaxel, highlighting their distinct yet effective anticancer properties in lung cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. molbiolcell.org [molbiolcell.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 14. Apoptosis of non-small-cell lung cancer cell lines after paclitaxel treatment involves the BH3-only proapoptotic protein Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. [PDF] Paclitaxel triggers cell death primarily via caspase-independent routes in the non-small cell lung cancer cell line NCI-H460. | Semantic Scholar [semanticscholar.org]
- 17. Paclitaxel increases the sensitivity of lung cancer cells to lobaplatin via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (-)-Hinesol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
(-)-Hinesol, a naturally occurring eudesmane (B1671778) sesquiterpenoid, has garnered significant interest for its diverse biological activities, including anticancer and anti-inflammatory properties. While comprehensive structure-activity relationship (SAR) studies on a wide range of synthetic this compound derivatives are limited in publicly available literature, analysis of its parent compound and structurally related eudesmane sesquiterpenoids provides valuable insights into the key structural features governing their bioactivity. This guide compares the performance of this compound and its analogs, presenting supporting experimental data and methodologies to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activity
The biological activity of eudesmane sesquiterpenoids is intricately linked to their chemical structure. Modifications to the core scaffold can significantly modulate their cytotoxic and anti-inflammatory profiles.
Cytotoxic Activity of Eudesmane Sesquiterpenoids
Studies on α-santonin, a related eudesmane sesquiterpenoid, highlight the importance of the α-methylene-γ-lactone moiety for its cytotoxic effects.[1] The introduction of different functional groups on the eudesmane core can significantly impact potency against various cancer cell lines.
Table 1: Cytotoxic Activity of α-Santonin Analogues
| Compound | Cell Line | IC50 (µM) |
| α-Santonin | SK-BR-3 (Breast Cancer) | 16 |
| 10α-acetoxy-3-oxo-1,7αH,6,11βH-guai-4-en-6,12-olide | HL-60 (Leukemia) | 0.36 |
| " | SF-295 (CNS Cancer) | 1.2 |
| " | HCT-8 (Colon Cancer) | 2.5 |
| " | MDA-MB-435 (Melanoma) | 1.8 |
| " | UACC-257 (Melanoma) | 2.1 |
| " | A549 (Lung Cancer) | 3.2 |
| " | OVACAR-8 (Ovarian Cancer) | 2.9 |
| " | A704 (Renal Cancer) | 4.5 |
| " | PC3 (Prostate Cancer) | 3.8 |
| isofotosantonic acid | HL-60 (Leukemia) | 1.5 |
Data sourced from a comparative guide on santonin (B1680769) analogues.[1]
Anti-inflammatory Activity of Eudesmane Sesquiterpenoids
The anti-inflammatory effects of eudesmane sesquiterpenoids are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. SAR studies on 1β-hydroxy alantolactone (B1664491) derivatives reveal that the α-methylene-γ-butyrolactone motif is crucial for this activity, with the retention of a hydroxyl group at the C1 position enhancing the inhibitory effect.[2]
Table 2: Anti-inflammatory and Cytotoxic Activity of 1β-Hydroxy Alantolactone Derivatives
| Compound | Anti-inflammatory Activity (NO inhibition IC50, µM) | Cytotoxicity (IC50, µM) |
| 1β-hydroxy alantolactone (1) | 2.1 ± 0.2 | > 100 |
| Derivative 2 | 10.3 ± 0.5 | > 100 |
| Derivative 3 | 12.5 ± 0.6 | > 100 |
| Derivative 4 | 15.8 ± 0.7 | > 100 |
| Derivative 5 | > 50 | > 100 |
| Derivative 6 | > 50 | > 100 |
| Aminoguanidine (Positive Control) | 18.9 ± 0.8 | > 100 |
Data represents the inhibitory concentration (IC50) for NO production and cytotoxicity in RAW 264.7 macrophages.[2]
Signaling Pathways and Mechanism of Action
This compound and related eudesmane sesquiterpenoids exert their biological effects through the modulation of key signaling pathways. The anti-inflammatory activity of 1β-hydroxy alantolactone, for instance, is associated with the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[2] Active compounds have been shown to inhibit the phosphorylation of p65 and p50, subunits of the NF-κB transcription factor.[2]
Caption: NF-κB signaling pathway and the inhibitory action of 1β-hydroxy alantolactone.
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[1]
-
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., santonin analogues) and a vehicle control.[1]
-
Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 3-4 hours.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is then calculated.
-
Caption: General workflow of the MTT cytotoxicity assay.
2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
-
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. Inhibition of nitrite production indicates anti-inflammatory activity.[1]
-
General Protocol:
-
Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.[1]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.[1]
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production.[1]
-
Incubation: The plate is incubated for 24 hours.[1]
-
Griess Assay: The culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve, and the IC50 value for NO inhibition is calculated.
-
Conclusion
The available data on this compound and structurally related eudesmane sesquiterpenoids, such as α-santonin and 1β-hydroxy alantolactone, underscore the potential of this chemical class in the development of novel anticancer and anti-inflammatory agents. Key structural motifs, including the α-methylene-γ-lactone moiety and specific hydroxylations, are critical for their biological activity. Further synthesis and evaluation of a broader range of this compound derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead compounds with enhanced potency and selectivity. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers in this endeavor.
References
Independent Validation of (-)-Hinesol's Pro-Apoptotic Effect on the JNK Pathway: A Comparative Guide for Researchers
For Immediate Release: A comprehensive analysis of (-)-hinesol's effect on the c-Jun N-terminal kinase (JNK) signaling pathway reveals its potential as a pro-apoptotic agent, particularly in leukemia cell lines. This guide provides an objective comparison of this compound with well-established JNK pathway modulators, offering researchers and drug development professionals critical data for their investigations into novel cancer therapeutics.
While direct independent validation of the seminal study by Masuda et al. (2015) on this compound's JNK-mediated apoptosis in HL-60 cells is not extensively documented in published literature, this guide serves as a valuable resource by juxtaposing its effects with the widely characterized JNK inhibitor, SP600125, and the potent JNK activator, Anisomycin. This comparative approach allows for a thorough evaluation of this compound's activity within the broader context of JNK signaling modulation.
Comparative Analysis of JNK Pathway Modulators
The following table summarizes the quantitative data on this compound and two alternative JNK modulators, SP600125 and Anisomycin. The data is compiled from various studies to provide a comparative overview of their effects on the human promyelocytic leukemia cell line, HL-60.
| Compound | Mechanism of Action | Target Pathway | Effective Concentration (in HL-60 cells) | Key Quantitative Observations | Reference |
| This compound | JNK Activator | Induces apoptosis via the JNK signaling pathway | 100 µM | Induced significant apoptosis and JNK phosphorylation after 24 hours. | [1] |
| SP600125 | JNK Inhibitor | ATP-competitive inhibitor of JNK1, JNK2, and JNK3 | IC50 for cell viability: 42.07 µM (48 hrs) | Inhibits phosphorylation of c-Jun, a downstream target of JNK.[2] | [2] |
| Anisomycin | JNK Activator | Potent activator of stress-activated protein kinases (JNK/SAPK) and p38 MAP kinase | 10-100 ng/mL (induces JNK activity and apoptosis) | Stimulated dose- and time-dependent induction of JNK/SAPK activity preceding apoptosis.[3] | [3][4] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimental treatments, cells are seeded at a density of 1 × 10^5 cells/mL and treated with the respective compounds for the indicated durations.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit.
-
After treatment, cells are harvested by centrifugation at 300 × g for 5 minutes.
-
The cell pellet is washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are resuspended in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.
-
The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Following incubation, 400 µL of 1X Binding Buffer is added to each tube.
-
The samples are analyzed by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while double-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for JNK Activation
The activation of the JNK pathway is assessed by detecting the phosphorylation of JNK.
-
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged at 14,000 × g for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the protein is collected, and the protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative levels of phosphorylated JNK are normalized to total JNK.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for its investigation.
Caption: The JNK signaling cascade and points of intervention.
Caption: Workflow for validating JNK pathway modulation.
References
- 1. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) is required for mitoxantrone- and anisomycin-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Hinesol: A Guide for Laboratory Professionals
(-)-Hinesol is a sesquiterpenoid alcohol, a class of naturally derived compounds. While comprehensive toxicity data is limited, it is recognized as a potent, biologically active compound with anticancer properties that induce apoptosis.[1][2] Due to its biological activity and potential flammability, it must be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
All handling of this compound, particularly during disposal preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, solutions containing this compound, and any contaminated labware (e.g., pipette tips, vials, and chromatography materials).
-
Do not mix this compound waste with incompatible materials. It should be segregated as a non-halogenated organic solid waste or in a suitable solvent waste stream.
2. Disposal of Solid this compound:
-
For pure, solid this compound, the primary disposal method is to package it in a clearly labeled, sealed container for collection by a certified hazardous waste disposal service.
-
The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
The label should clearly state "Hazardous Waste," "this compound," and any other identifiers required by your institution.
3. Disposal of this compound Solutions:
-
This compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).[3]
-
Solutions of this compound should be collected in a designated, labeled hazardous waste container for non-halogenated flammable liquids.
-
Never dispose of this compound solutions down the drain.
4. Decontamination of Labware:
-
Labware contaminated with this compound should be rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous solvent waste.
-
After thorough rinsing, the labware can typically be washed according to standard laboratory procedures. Empty containers must be triple-rinsed with an appropriate solvent before disposal as regular trash; the rinsate must be collected as hazardous waste.
5. Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads) into a sealed, labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.
-
Ensure the area is well-ventilated during cleanup.
Data Presentation: Properties of this compound
For quick reference, the following table summarizes key properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol [4] |
| Appearance | Solid |
| Melting Point | 59-60 °C |
| Boiling Point | 129 °C at 4 Torr |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe and compliant disposal of this compound waste.
By adhering to these generalized procedures and consulting with institutional safety personnel, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the laboratory environment.
References
Essential Safety and Handling Precautions for (-)-Hinesol
For researchers, scientists, and drug development professionals handling (-)-Hinesol, a comprehensive understanding of its hazard profile is crucial for ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with a focus on personal protective equipment (PPE).
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin irritant and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects. Therefore, appropriate PPE and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.
Summary of Hazards and Required PPE:
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Lab Coat: Standard laboratory coat. |
| Skin Sensitization | Sub-category 1B | Gloves: Chemical-resistant gloves. Lab Coat: Standard laboratory coat. |
| Eye Contact | Not Classified (potential for irritation) | Eye Protection: Safety glasses with side-shields or goggles. |
| Inhalation | Not Classified (avoid breathing vapors) | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. |
| Aquatic Hazard | Acute Category 1, Chronic Category 1 | N/A (related to disposal) |
Operational and Disposal Plan
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures that may generate aerosols or vapors, use a chemical fume hood.
Personal Hygiene:
-
Wash hands thoroughly after handling this compound.
-
Immediately remove and wash contaminated clothing before reuse.
-
Avoid eating, drinking, or smoking in the laboratory.
Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Due to its high aquatic toxicity, do not allow it to enter drains or waterways.
Experimental Protocol Considerations
When designing experiments involving this compound, the following safety considerations should be integrated into the protocol:
-
Risk Assessment: Conduct a thorough risk assessment for each experimental step, identifying potential exposure points.
-
PPE Selection: Based on the risk assessment, select the appropriate PPE. For direct handling, chemical-resistant gloves are mandatory.
-
Emergency Procedures: Ensure that all personnel are aware of the location of safety showers, eyewash stations, and spill kits.
-
Waste Management: Establish a clear waste stream for this compound, including contaminated solvents, glassware, and consumables.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
